2-Hydroxyoctan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyoctan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJODMDMOKFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fungal Production of 1-Hydroxyoctan-3-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the natural occurrence of 1-hydroxyoctan-3-one in fungi, with a specific focus on the basidiomycete Crustomyces subabruptus. While the user's initial query concerned 2-hydroxyoctan-3-one, a comprehensive literature search revealed no evidence of its natural occurrence in fungi. In contrast, its isomer, 1-hydroxyoctan-3-one, has been identified as a key volatile compound produced by C. subabruptus and is implicated in the "fresh mushroom off-flavor" (FMOff) in wine. This document details the quantitative data available for 1-hydroxyoctan-3-one in matrices affected by this fungus, outlines the experimental protocols for its extraction and analysis, and presents a putative biosynthetic pathway. This information is intended to support further research into fungal secondary metabolism and its implications for various industries, including food science and drug development.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which have significant biological activities and commercial applications. Among these are volatile organic compounds (VOCs) that contribute to the characteristic aromas of fungi and can play roles in their ecological interactions. Recently, C8 compounds, a class of eight-carbon volatiles, have garnered attention for their sensory properties. While 1-octen-3-one is well-known for its typical mushroom aroma, recent studies have identified 1-hydroxyoctan-3-one as a related, and potentially more stable, marker for the presence of certain fungi. This guide focuses on the current scientific understanding of 1-hydroxyoctan-3-one's fungal origins.
Natural Occurrence and Quantitative Data
The primary fungal species identified as a producer of 1-hydroxyoctan-3-one is Crustomyces subabruptus. This basidiomycete has been isolated from grapes and is responsible for the fresh mushroom off-flavor in some wines. The presence of 1-hydroxyoctan-3-one has been systematically identified in wines produced from musts contaminated with C. subabruptus.
Table 1: Quantitative Data for 1-Hydroxyoctan-3-one in Wine Contaminated with Crustomyces subabruptus
| Matrix | Fungal Species | Compound | Concentration Range | Analytical Method | Reference |
| Pinot Noir Wine | Crustomyces subabruptus | 1-Hydroxyoctan-3-one | Levels correlate significantly with sensory scores (Spearman test = 0.81, r²=0.65) | GC-MS | [1] |
| Contaminated Musts | Crustomyces subabruptus | 1-Hydroxyoctan-3-one | Systematically identified | GC-MS | [1] |
Experimental Protocols
Fungal Culture and Inoculation
Crustomyces subabruptus can be isolated from grape bunches showing signs of whitish mycelium distinct from Botrytis cinerea.
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Isolation Medium: Malt Extract Agar (MEA) is a suitable medium for the isolation and growth of C. subabruptus. To reduce contamination from other fungi like Botrytis cinerea, the medium can be supplemented with a fungicide such as Boscalid.
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Cultivation Conditions: Cultures are typically incubated at 25 °C. A strong mushroom aroma is often noticeable, particularly when a hot microbiological loop is used to handle the mycelium.
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Inoculation of Must: For experimental purposes, a piece of mycelium (e.g., 2 x 4 cm from a 3-week-old MEA plate) can be placed on the surface of sterilized grape must. The must is typically autoclaved (e.g., 20 min at 90 °C) prior to inoculation.
Extraction of 1-Hydroxyoctan-3-one from Wine Matrix
A common method for the extraction of 1-hydroxyoctan-3-one and other C8 compounds from wine is liquid-liquid extraction.
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Sample Preparation: A known volume of wine (e.g., 30 mL) is spiked with deuterated internal standards (e.g., 1-octen-3-one-d2, 1-octen-3-ol-d2, 3-octanol-d4).
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Extraction: The sample is extracted with a mixture of pentane and dichloromethane (2:1, v/v).
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Concentration: The organic extract is carefully concentrated (e.g., rectified at 40 °C) to a smaller volume before analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and detection of 1-hydroxyoctan-3-one.
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Column: A suitable capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is employed for the separation of these polar volatile compounds.
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Carrier Gas: Helium is typically used as the carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
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Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, monitoring characteristic ions of 1-hydroxyoctan-3-one and the internal standards.
Biosynthetic Pathway
The precise biosynthetic pathway of 1-hydroxyoctan-3-one in fungi has not been fully elucidated. However, it is widely accepted that the biosynthesis of C8 volatile compounds in fungi originates from the oxidative metabolism of fatty acids, primarily linoleic acid. The pathway likely involves a series of enzymatic reactions, including lipoxygenation and hydroperoxide lyase activity.
Below is a putative biosynthetic pathway leading to 1-hydroxyoctan-3-one and related C8 compounds.
Caption: Putative biosynthetic pathway of C8 compounds in fungi.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the identification and quantification of 1-hydroxyoctan-3-one from a fungal source.
Caption: Experimental workflow for 1-hydroxyoctan-3-one analysis.
Conclusion
1-Hydroxyoctan-3-one is an emerging fungal volatile of interest, particularly due to its association with Crustomyces subabruptus and its impact on wine aroma. While research on this specific compound is still in its early stages, the methodologies for its detection and the understanding of its biosynthetic origins are developing. This technical guide consolidates the current knowledge to provide a foundation for future research. Further studies are warranted to explore the presence of 1-hydroxyoctan-3-one in a wider range of fungal species, to fully elucidate its biosynthetic pathway, and to investigate its potential biological activities. Such research will undoubtedly contribute to a deeper understanding of fungal metabolomics and may unveil new applications in various scientific and industrial fields.
References
The Enigmatic Path to 2-Hydroxyoctan-3-one: A Technical Guide to its Hypothetical Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyoctan-3-one is a medium-chain alpha-hydroxy ketone with potential applications in various fields, including as a flavoring agent and a chiral building block in organic synthesis. While its chemical synthesis is established, the natural biosynthetic pathway for this molecule remains largely uncharacterized in scientific literature. This technical guide aims to provide an in-depth overview of a scientifically plausible, hypothetical biosynthetic pathway for this compound. By drawing parallels with known enzymatic reactions and metabolic pathways, we will explore the potential precursors, enzymatic steps, and regulatory mechanisms that could lead to the formation of this compound in biological systems. This document is intended to serve as a foundational resource for researchers interested in the microbial production of medium-chain alpha-hydroxy ketones and to stimulate further investigation into this underexplored area of biochemistry.
Disclaimer: The biosynthetic pathway for this compound has not been fully elucidated in published scientific literature. The pathway presented in this guide is a scientifically informed hypothesis based on analogous, well-characterized biochemical reactions.
A Hypothetical Biosynthetic Pathway for this compound
Based on established principles of microbial metabolism, particularly the formation of alpha-hydroxy ketones like acetoin, we propose a hypothetical biosynthetic pathway for this compound. This pathway originates from intermediates of fatty acid and central carbon metabolism. The key steps involve the condensation of a C6 acyl-CoA with a C2 unit derived from pyruvate.
The proposed pathway consists of two main stages:
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Generation of the C2 Donor: Pyruvate, a central metabolite, is decarboxylated by an enzyme analogous to acetolactate synthase to produce an activated acetaldehyde equivalent (hydroxyethyl-Thiamine Pyrophosphate).
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Condensation and Product Formation: The activated C2 unit is then condensed with a C6 acyl-CoA, hexanoyl-CoA, an intermediate in fatty acid metabolism. This condensation reaction, followed by the release of the product from the enzyme complex, yields this compound.
A visual representation of this hypothetical pathway is provided below.
Quantitative Data on Analogous Enzymatic Reactions
Direct quantitative data for the enzymes involved in this compound biosynthesis is not available. However, we can draw parallels from well-studied enzymes that catalyze similar reactions. The following table summarizes kinetic data for acetolactate synthase, a key enzyme in the biosynthesis of acetoin, which serves as an analogue for the proposed TPP-dependent decarboxylase in our hypothetical pathway.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| Acetolactate Synthase | Bacillus subtilis | Pyruvate | 10.5 | 1.2 | 7.6 | 37 |
| Acetolactate Synthase | Saccharomyces cerevisiae | Pyruvate | 25.0 | 0.8 | 8.0 | 30 |
| Acetolactate Synthase | Escherichia coli | Pyruvate | 8.3 | 2.5 | 8.0 | 37 |
This data is representative and serves as a proxy for the hypothetical pathway.
Experimental Protocols
To facilitate research into the proposed biosynthetic pathway, we provide detailed methodologies for key experiments.
Protocol 1: Assay for TPP-Dependent Decarboxylase Activity
This protocol is adapted from the standard assay for acetolactate synthase and is designed to detect the formation of an alpha-hydroxy ketone product.
Principle:
The enzymatic reaction produces an alpha-hydroxy ketone. This product can be oxidatively decarboxylated to a shorter-chain aldehyde, which can then be quantified colorimetrically.
Materials:
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Cell-free extract or purified enzyme solution
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Potassium phosphate buffer (50 mM, pH 7.0)
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Hexanoyl-CoA (1 mM)
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Pyruvate (100 mM)
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Thiamine pyrophosphate (TPP) (1 mM)
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MgCl2 (10 mM)
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Creatine (0.5% w/v)
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α-naphthol (5% w/v in 2.5 M NaOH)
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Microplate reader
Procedure:
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Enzyme Reaction:
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In a microcentrifuge tube, combine 50 µL of cell-free extract, 50 µL of potassium phosphate buffer, 10 µL of TPP, 10 µL of MgCl2, and 20 µL of hexanoyl-CoA.
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding 10 µL of pyruvate.
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Incubate at 37°C for 30 minutes.
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Stop the reaction by adding 50 µL of 6N H2SO4.
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Color Development:
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To the stopped reaction, add 100 µL of creatine solution.
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Add 100 µL of α-naphthol solution.
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Incubate at 60°C for 15 minutes to allow for color development.
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-
Quantification:
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Centrifuge the tubes to pellet any precipitate.
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Transfer 200 µL of the supernatant to a 96-well microplate.
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Measure the absorbance at 525 nm using a microplate reader.
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Prepare a standard curve using known concentrations of this compound.
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Protocol 2: Quantification of this compound using GC-MS
This protocol provides a robust method for the identification and quantification of this compound from a biological sample.
Principle:
Gas chromatography coupled with mass spectrometry (GC-MS) allows for the separation, identification, and quantification of volatile compounds like this compound.
Materials:
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Biological sample (e.g., culture supernatant)
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Ethyl acetate
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Anhydrous sodium sulfate
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Internal standard (e.g., 2-heptanone)
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GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
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Sample Preparation:
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To 1 mL of the biological sample, add a known amount of the internal standard.
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Extract the sample with 1 mL of ethyl acetate by vortexing for 1 minute.
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Centrifuge at 5,000 x g for 10 minutes to separate the phases.
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Carefully transfer the organic (upper) layer to a new tube.
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Dry the organic extract over anhydrous sodium sulfate.
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-
GC-MS Analysis:
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Inject 1 µL of the dried extract into the GC-MS system.
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GC Conditions (Example):
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Injector temperature: 250°C
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Oven program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
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Carrier gas: Helium at a constant flow rate of 1 mL/min.
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MS Conditions (Example):
-
Ion source temperature: 230°C
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Electron ionization: 70 eV
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Scan range: m/z 40-300.
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-
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Data Analysis:
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Identify the peak corresponding to this compound based on its retention time and mass spectrum.
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Quantify the amount of this compound by comparing its peak area to that of the internal standard.
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Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and characterization of a biosynthetic pathway for a novel metabolite like this compound.
Conclusion
While the definitive biosynthetic pathway for this compound awaits experimental validation, this technical guide provides a robust hypothetical framework to guide future research. The proposed pathway, analogous to known metabolic routes for other alpha-hydroxy ketones, offers a starting point for the identification of candidate genes and enzymes. The detailed experimental protocols provided herein are intended to equip researchers with the necessary tools to investigate this pathway, and ultimately, to engineer microbial systems for the sustainable production of this compound and other valuable medium-chain alpha-hydroxy ketones. The elucidation of this pathway will not only fill a gap in our understanding of microbial metabolism but also pave the way for novel biotechnological applications.
Chemical and physical properties of 2-Hydroxyoctan-3-one
This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-Hydroxyoctan-3-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical and Physical Properties
This compound, an alpha-hydroxy ketone, possesses a unique combination of a hydroxyl group and a ketone functional group on adjacent carbon atoms. This structure dictates its chemical reactivity and physical characteristics. While extensive experimental data for this specific molecule is limited, a combination of computed properties and data from its isomer, 3-hydroxy-2-octanone, provides valuable insights.
Identification and Structure
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-hydroxy-3-octanone, 3-octanon-2-ol[1] |
| Molecular Formula | C₈H₁₆O₂[1] |
| Molecular Weight | 144.21 g/mol [1] |
| Canonical SMILES | CCCCCC(=O)C(C)O[1] |
| InChI Key | BNHJODMDMOKFFL-UHFFFAOYSA-N[1] |
| CAS Number | 52279-26-2[1] |
Physicochemical Data
A summary of the available computed and experimental physicochemical data for this compound and its isomer, 3-hydroxy-2-octanone, is presented below. It is crucial to note the distinction between the two isomers, as their properties may vary.
| Property | This compound (Computed unless noted) | 3-Hydroxy-2-octanone (Experimental) |
| Boiling Point | Not available | 187.0 - 188.0 °C at 760 mmHg[2] |
| Density | Not available | 0.927 - 0.933 g/cm³[2] |
| XLogP3 | 1.6[1] | 1.7 |
| Hydrogen Bond Donor Count | 1[1] | 1 |
| Hydrogen Bond Acceptor Count | 2[1] | 2 |
| Kovats Retention Index | 1647 (standard polar)[1] | Not available |
| Physical Description | Not available | Colorless liquid with a brown, nutty aroma[2] |
Experimental Protocols
Synthesis of Alpha-Hydroxy Ketones
A common method for the synthesis of alpha-hydroxy ketones is the oxidation of the corresponding ketone. For this compound, this would involve the selective hydroxylation of 3-octanone at the C2 position.
General Protocol for Alpha-Hydroxylation of a Ketone:
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Enolate Formation: The starting ketone (3-octanone) is treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the lithium enolate.
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Oxidation: The enolate is then reacted with an electrophilic oxygen source. A common reagent for this transformation is a molybdenum peroxide complex, such as the Vedejs reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), or a silyl peroxide.
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Workup: The reaction is quenched with a reducing agent, such as sodium sulfite, to destroy any remaining peroxide. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alpha-hydroxy ketone.
Analytical Methods
The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band between 1650-1820 cm⁻¹ would indicate the C=O stretching vibration of the ketone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show characteristic signals for the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The protons of the methyl group adjacent to the hydroxylated carbon would also be a distinct signal. The remaining protons of the octyl chain would appear as a series of multiplets in the upfield region.
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¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms. The carbonyl carbon would be the most downfield signal (typically in the range of 185-220 ppm), and the carbon attached to the hydroxyl group would also be in the downfield region.
-
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Biological Activity and Relevance
While no specific biological activities have been reported for this compound, the alpha-hydroxy ketone moiety is present in various biologically important molecules. Alpha-hydroxy ketones are a key functional group in carbohydrates, which are fundamental to many biological processes.
Some studies on ketone bodies, which share structural similarities with smaller alpha-hydroxy ketones, suggest potential neuroprotective and anti-inflammatory effects. For instance, the ketone body beta-hydroxybutyrate (BHB) has been shown to exert neuroprotective effects by providing an alternative energy source for the brain, improving mitochondrial function, and reducing oxidative stress. It is plausible that larger alpha-hydroxy ketones like this compound could be investigated for similar biological activities.
Visualizations
General Synthesis Pathway for an Alpha-Hydroxy Ketone
Caption: A generalized workflow for the synthesis of an alpha-hydroxy ketone.
Logical Workflow for the Analysis of this compound
Caption: A logical workflow for the structural analysis and characterization.
References
Spectroscopic Profile of 2-Hydroxyoctan-3-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the alpha-hydroxy ketone, 2-hydroxyoctan-3-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available spectroscopic data, outlines general experimental protocols for the characterization of alpha-hydroxy ketones, and presents a logical workflow for spectroscopic analysis.
Compound Overview
Compound: this compound IUPAC Name: this compound CAS Number: 52279-26-2 Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol Structure:
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | q | 1H | -CH(OH)- |
| ~3.5-4.0 | s (broad) | 1H | -OH |
| ~2.5-2.7 | t | 2H | -C(=O)-CH₂- |
| ~1.5-1.7 | m | 2H | -CH₂-CH₂-C(=O)- |
| ~1.2-1.4 | m | 4H | -CH₂-CH₂-CH₃ |
| ~1.2-1.3 | d | 3H | -CH(OH)-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~210-215 | C=O (Ketone) |
| ~70-75 | -CH(OH)- |
| ~40-45 | -C(=O)-CH₂- |
| ~30-35 | -CH₂-CH₂-C(=O)- |
| ~25-30 | -CH₂-CH₂-CH₃ |
| ~20-25 | -CH(OH)-CH₃ |
| ~14 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Alcohol stretch |
| ~2960, ~2870 | C-H | Alkane stretch |
| ~1715 | C=O | Ketone stretch |
| ~1100 | C-O | Alcohol stretch |
Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Description |
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 129 | [M - CH₃]⁺ | Loss of a methyl group |
| 115 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 87 | [CH₃CH(OH)CO]⁺ | Alpha-cleavage |
| 71 | [CH₃(CH₂)₃CO]⁺ | Alpha-cleavage |
| 45 | [CH₃CH(OH)]⁺ | Alpha-cleavage |
| 43 | [CH₃CO]⁺ | Acylium ion |
Experimental Protocols
While specific experimental details for this compound are not available, the following are general protocols for the spectroscopic analysis of an alpha-hydroxy ketone.
Synthesis of this compound (General Procedure)
A common method for the synthesis of alpha-hydroxy ketones is the oxidation of the corresponding ketone.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Analysis
Workflow for Spectroscopic Analysis
Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR spectra such as COSY, HSQC, and HMBC for complete structural assignment.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, which could be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The presented data is based on the general properties of alpha-hydroxy ketones and serves as a predictive framework. Experimental verification is essential for the definitive characterization of this compound. The outlined experimental protocols and workflows offer a systematic approach for researchers and scientists to obtain and analyze the necessary spectroscopic data.
An In-depth Technical Guide to the Thermal Degradation of 2-Hydroxyoctan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential thermal degradation products of 2-Hydroxyoctan-3-one. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous α-hydroxy ketones and long-chain ketones to propose likely degradation pathways and products. Detailed experimental protocols for the analysis of such degradation are also provided.
Introduction to this compound and its Thermal Stability
This compound is an α-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group. These compounds are of interest in various fields, including food chemistry and as intermediates in organic synthesis. The thermal stability of α-hydroxy ketones is a critical parameter in applications involving elevated temperatures, such as in food processing, chemical synthesis, and drug formulation, as degradation can lead to the formation of new, potentially undesirable or toxic, compounds.
The thermal degradation of α-hydroxy ketones can proceed through several pathways, including keto-enol tautomerism, intramolecular rearrangements, and various cleavage reactions. The specific products formed will depend on factors such as temperature, heating rate, and the presence of other chemical species.
Proposed Thermal Degradation Pathways
Based on the chemistry of analogous α-hydroxy ketones, the thermal degradation of this compound is likely to proceed through the following key pathways:
-
α-Cleavage (Norrish Type I): This is a common fragmentation pathway for ketones where the bond between the carbonyl carbon and the adjacent α-carbon is cleaved. For this compound, this can occur on either side of the carbonyl group.
-
McLafferty Rearrangement: This pathway is possible if a γ-hydrogen is available for transfer to the carbonyl oxygen, leading to the formation of an enol and an alkene.
-
Dehydration: The loss of a water molecule from the hydroxyl group and an adjacent hydrogen can lead to the formation of an unsaturated ketone.
-
Decarbonylation: At higher temperatures, the loss of a carbon monoxide molecule can occur.
-
Condensation Reactions: Intermolecular reactions between degradation fragments can lead to the formation of larger, more complex molecules.
Proposed Degradation Pathways of this compound
Caption: Proposed thermal degradation pathways of this compound.
Potential Thermal Degradation Products
The thermal degradation of this compound is expected to yield a complex mixture of smaller, volatile compounds. The table below summarizes the potential degradation products based on the proposed pathways. It is important to note that the quantitative distribution of these products would require experimental verification.
| Potential Degradation Product | Molecular Formula | Molar Mass ( g/mol ) | Proposed Formation Pathway |
| Pentane | C₅H₁₂ | 72.15 | Hydrogen abstraction by pentyl radical |
| 1-Pentene | C₅H₁₀ | 70.13 | McLafferty Rearrangement |
| Acetic Acid | C₂H₄O₂ | 60.05 | Oxidation of acetaldehyde |
| Propanal | C₃H₆O | 58.08 | Fragmentation of larger radicals |
| 2-Butanone | C₄H₈O | 72.11 | Fragmentation |
| Pentanal | C₅H₁₀O | 86.13 | Fragmentation |
| Oct-1-en-3-one | C₈H₁₄O | 126.20 | Dehydration |
| Carbon Monoxide | CO | 28.01 | Decarbonylation |
| Carbon Dioxide | CO₂ | 44.01 | Further oxidation |
Experimental Protocols for Thermal Degradation Analysis
The analysis of thermal degradation products typically involves a combination of techniques to separate and identify the evolved compounds. The following are detailed methodologies for key experiments.
Py-GC-MS is a powerful technique for identifying the thermal degradation products of non-volatile materials.
-
Principle: A small amount of the sample is rapidly heated to a high temperature in an inert atmosphere. The resulting degradation products (pyrolysate) are then separated by gas chromatography and identified by mass spectrometry.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Experimental Procedure:
-
Sample Preparation: A small amount of this compound (typically 50-200 µg) is placed into a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into the pyrolysis furnace. A typical pyrolysis temperature for this type of compound would be in the range of 500-800°C. The pyrolysis is performed under an inert atmosphere (e.g., helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column by the carrier gas (helium). A non-polar or medium-polarity column (e.g., DB-5ms) is often used. The oven temperature program is set to separate the components, for example, starting at 40°C and ramping to 300°C at 10°C/min.
-
MS Detection: The separated components are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass spectrometer scans a mass range of m/z 35-550.
-
Data Analysis: The resulting chromatogram shows the separated pyrolysis products. Each peak is identified by comparing its mass spectrum with a reference library (e.g., NIST).
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Principle: TGA provides information about the thermal stability of a material and the temperature ranges where decomposition occurs.
-
Instrumentation: A thermogravimetric analyzer.
-
Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum weight loss provide information about the thermal stability.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Principle: DSC can detect thermal events such as melting, boiling, and decomposition, providing information on the energy changes associated with these processes.
-
Instrumentation: A differential scanning calorimeter.
-
Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Analysis: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate decomposition or crystallization.
-
Experimental Workflow for Thermal Degradation Analysis
Caption: A typical experimental workflow for analyzing thermal degradation.
Conclusion
For researchers, scientists, and drug development professionals working with this compound or structurally related compounds, a thorough experimental investigation using the detailed protocols for Py-GC-MS, TGA, and DSC is highly recommended to accurately determine its thermal stability and characterize its degradation profile. This information is crucial for ensuring product quality, safety, and stability in various applications.
Enantiomers of 2-Hydroxyoctan-3-one: A Technical Guide to Their Synthesis, Separation, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 2-hydroxyoctan-3-one, (R)-2-hydroxyoctan-3-one and (S)-2-hydroxyoctan-3-one, are chiral molecules that have garnered interest in various scientific disciplines, including organic synthesis and drug discovery. As with many chiral compounds, the individual enantiomers can exhibit distinct biological activities and physical properties. Understanding these differences is crucial for their application in fields such as pharmacology and materials science. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of the enantiomers of this compound, complete with experimental methodologies and data presentation.
Physicochemical Properties
| Property | Value (for racemic this compound) |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1] |
| Appearance | Colorless liquid with a brown, nutty aroma (for the related isomer 3-hydroxy-2-octanone)[2] |
| Boiling Point | 187-188 °C (for the related isomer 3-hydroxy-2-octanone)[2] |
| Solubility | Practically insoluble in water; soluble in ethanol (for the related isomer 3-hydroxy-2-octanone)[2] |
| Specific Rotation ([α]D) | Not publicly available for individual enantiomers. This is a critical parameter to be determined experimentally for enantiomeric purity assessment. |
Enantioselective Synthesis
The stereoselective synthesis of α-hydroxy ketones, such as the enantiomers of this compound, can be achieved through various methods. One of the most common and environmentally friendly approaches is the biocatalytic reduction of the corresponding prochiral diketone, 2,3-octanedione.
Experimental Protocol: Enantioselective Reduction of 2,3-Octanedione using Saccharomyces cerevisiae (Baker's Yeast)
This protocol outlines a general procedure for the asymmetric reduction of 2,3-octanedione to yield an enantiomerically enriched mixture of this compound. The specific enantiomer favored will depend on the specific strain of yeast and reaction conditions.
Materials:
-
2,3-Octanedione
-
Saccharomyces cerevisiae (commercial baker's yeast)
-
Sucrose (or glucose)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Incubator shaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Culture Preparation: In an Erlenmeyer flask, dissolve sucrose in warm distilled water (approximately 40°C) to make a 10% (w/v) solution. Add the baker's yeast to the sucrose solution (e.g., 20 g of yeast per 100 mL of solution) and stir for 30 minutes to activate the yeast.
-
Substrate Addition: Once the yeast is activated, add 2,3-octanedione to the culture. The substrate concentration should be optimized, typically starting in the range of 1-5 g/L.
-
Reduction Reaction: Place the flask in an incubator shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 150 rpm). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 24 to 72 hours.
-
Extraction: After the reaction is complete, separate the yeast cells by centrifugation or filtration. Saturate the aqueous supernatant with sodium chloride and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (e.e.) of the product must be determined by chiral HPLC or chiral GC.
Logical Workflow for Enantioselective Synthesis:
Caption: Workflow for the biocatalytic synthesis of enantioenriched this compound.
Chiral Separation
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of the enantiomers of this compound.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general starting point for developing a chiral HPLC method. The optimal conditions, including the choice of CSP and mobile phase, will require empirical determination.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)
Materials:
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethanol
-
Trifluoroacetic acid (TFA) or diethylamine (DEA) (optional mobile phase additives)
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are a good starting point for α-hydroxy ketones.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:IPA. For acidic or basic compounds, the addition of a small amount of an additive (e.g., 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds) can improve peak shape and resolution.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 210 nm).
-
Method Optimization: If the enantiomers are not baseline resolved, optimize the separation by adjusting the mobile phase composition (e.g., increasing or decreasing the percentage of the alcohol modifier), changing the flow rate, or screening different chiral columns.
Logical Flow for Chiral HPLC Method Development:
Caption: A logical workflow for developing a chiral HPLC separation method.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities of the individual enantiomers of this compound and their potential interactions with cellular signaling pathways. This represents a significant area for future research.
Proposed Research Workflow:
To elucidate the biological effects of these enantiomers, a systematic approach is required.
Caption: Proposed research workflow to investigate the biological activity of this compound enantiomers.
Conclusion
This technical guide provides a foundational understanding of the enantiomers of this compound. While general methodologies for their synthesis and separation are outlined, there is a clear need for further research to determine the specific physicochemical properties and biological activities of the individual (R) and (S) enantiomers. The detailed experimental protocols and logical workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development to guide their future investigations into these promising chiral molecules.
References
Unmasking a Culprit in Wine Spoilage: A Technical Guide to 1-Hydroxyoctan-3-one
An in-depth exploration of the discovery, chemical analysis, and sensory impact of 1-hydroxyoctan-3-one, a key compound responsible for the "fresh mushroom off-flavor" in wine. This guide is intended for researchers, scientists, and quality control professionals in the wine industry and related fields.
A recently identified volatile compound, 1-hydroxyoctan-3-one, has been pinpointed as a significant contributor to a specific and undesirable "fresh mushroom off-flavor" (FMOff) in wine. This off-flavor, which has been a sporadic issue in winemaking, is primarily associated with the growth of the basidiomycete fungus Crustomyces subabruptus on grapes. This technical guide provides a comprehensive overview of the discovery of 1-hydroxyoctan-3-one in spoiled wine, detailed experimental protocols for its analysis and synthesis, a summary of its sensory impact, and a discussion of its likely biochemical origin.
Sensory and Chemical Profile
Initial investigations into the fresh mushroom off-flavor in wines often focused on other C8 compounds, such as 1-octen-3-one, 1-octen-3-ol, and 3-octanol. However, these compounds alone could not fully account for the characteristic aroma of the spoiled wines. More recent studies have identified 1-hydroxyoctan-3-one as a crucial component of this off-flavor.[1][2] It has been found that the concentration of 1-hydroxyoctan-3-one correlates significantly with the intensity of the fresh mushroom sensory defect, with a reported correlation coefficient (r²) of 0.86 in affected wines.[1][3]
While the sensory detection threshold for the potent mushroom aroma compound 1-octen-3-one is very low (in the range of 15-40 ng/L), the threshold for 1-hydroxyoctan-3-one is noted to be substantially higher, though a precise value in a wine matrix is still under investigation.[1] Despite its higher threshold, its presence in tainted wines is at concentrations sufficient to significantly impact the wine's aroma profile.
Quantitative Data Summary
The following table summarizes the key quantitative data related to 1-hydroxyoctan-3-one and associated compounds in wine.
| Compound | Sensory Descriptor | Sensory Detection Threshold (in wine or model wine) | Typical Concentration in Unspoiled Wine | Typical Concentration in Spoiled Wine (with FMOff) | Correlation with FMOff (r²) |
| 1-Hydroxyoctan-3-one | Fresh Mushroom | Reported to be significantly higher than 1-octen-3-one | Not typically detected | Sufficient to cause off-flavor | 0.86[1][3] |
| 1-Octen-3-one | Mushroom | 15-40 ng/L[1] | Generally below detection threshold | Can be elevated | - |
| 1-Octen-3-ol | Mushroom, earthy | ~40 µg/L (model wine)[1] | Variable | Can be elevated | - |
| 3-Octanol | Mushroom, earthy | - | Variable | Can be elevated | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of 1-hydroxyoctan-3-one in wine.
Protocol 1: Analysis of 1-Hydroxyoctan-3-one in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the methods described in the literature for the analysis of volatile compounds in wine, adapted for the specific detection of 1-hydroxyoctan-3-one.[2]
1. Sample Preparation and Extraction:
-
To a 10 mL wine sample in a 20 mL glass vial, add 3 g of sodium chloride (to increase ionic strength and promote volatilization).
-
Spike the sample with a known concentration of deuterated internal standards (e.g., 1-octen-3-one-d2, 3-octanol-d4) for accurate quantification.
-
Add 5 mL of a pentane-dichloromethane solvent mixture (2:1, v/v).
-
Seal the vial and vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the organic layer (top layer) to a new vial.
-
Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen at 40°C.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for 1-Hydroxyoctan-3-one: To be determined from the mass spectrum of a synthesized standard (primary ions would likely include fragments from alpha-cleavage around the carbonyl and hydroxyl groups).
-
Protocol 2: Synthesis of 1-Hydroxyoctan-3-one Standard
This protocol provides a more detailed procedure based on the described Grignard reaction.[2]
1. Protection of 3-Hydroxypropionitrile:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypropionitrile in anhydrous dichloromethane.
-
Add an equimolar amount of a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) and a base (e.g., triethylamine or imidazole).
-
Stir the reaction at room temperature until complete conversion is observed by thin-layer chromatography (TLC).
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected cyanohydrin.
2. Grignard Reaction:
-
Prepare a Grignard reagent by reacting 1-bromopentane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).
-
In a separate flask under an inert atmosphere, dissolve the protected 3-hydroxypropionitrile from step 1 in anhydrous diethyl ether or THF and cool to 0°C in an ice bath.
-
Slowly add the prepared pentylmagnesium bromide Grignard reagent to the solution of the protected cyanohydrin.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
3. Deprotection and Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to hydrolyze the intermediate imine and remove the silyl protecting group.
-
Stir for a sufficient time to ensure complete deprotection.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-hydroxyoctan-3-one.
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis of 1-hydroxyoctan-3-one via a three-step process.
Analytical Workflow
Caption: Workflow for the analysis of 1-hydroxyoctan-3-one in wine.
Proposed Biochemical Formation Pathway
The precise biochemical pathway for the formation of 1-hydroxyoctan-3-one by Crustomyces subabruptus has not yet been fully elucidated. However, it is hypothesized to be part of the broader metabolism of C8 compounds, which are well-known fungal volatile organic compounds. These compounds are typically formed from the enzymatic oxidation of fatty acids, primarily linoleic acid.
The proposed pathway likely involves the following key steps:
-
Lipoxygenase (LOX) Activity: Linoleic acid is oxidized by a lipoxygenase enzyme to form a hydroperoxide intermediate.
-
Hydroperoxide Lyase (HPL) Activity: The hydroperoxide is then cleaved by a hydroperoxide lyase, leading to the formation of C8 aldehydes and other fragments.
-
Reduction and Oxidation Steps: The resulting C8 aldehydes can be subsequently reduced to alcohols (e.g., 1-octen-3-ol) or oxidized and further modified to form ketones and other derivatives. It is plausible that 1-hydroxyoctan-3-one is formed through a hydration or hydroxylation reaction of an unsaturated C8 precursor, such as 1-octen-3-one.
Caption: Proposed biochemical pathway for 1-hydroxyoctan-3-one formation.
Conclusion
The discovery of 1-hydroxyoctan-3-one as a key contributor to the fresh mushroom off-flavor in wine provides a more complete understanding of this particular spoilage issue. The analytical methods outlined in this guide offer a pathway for the accurate detection and quantification of this compound, enabling better quality control in the wine industry. The provided synthesis protocol allows for the preparation of a pure standard, which is essential for accurate analytical method development and sensory studies. Further research is needed to fully elucidate the biochemical pathway of its formation in Crustomyces subabruptus and to determine its precise sensory detection threshold in various wine matrices. This knowledge will be invaluable for developing strategies to prevent the occurrence of this undesirable taint and for ensuring the consistent production of high-quality wines.
References
Fungal Production of C8 Volatile Compounds: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs), among which C8 compounds are particularly significant, contributing to the characteristic "mushroom" aroma and playing crucial roles in fungal ecology and inter-kingdom signaling. This technical guide provides a comprehensive overview of the fungal production of C8 volatile compounds, with a focus on the core biosynthetic pathways, regulatory mechanisms, and analytical methodologies. Detailed experimental protocols for the extraction and quantification of these compounds are provided, alongside a quantitative analysis of their production in various fungal species. Furthermore, this guide elucidates the signaling cascades that govern the expression of key biosynthetic genes, offering insights for potential manipulation and exploitation in biotechnological and pharmaceutical applications.
Introduction
Volatile C8 compounds, such as 1-octen-3-ol, 3-octanone, and 3-octanol, are among the most characteristic and well-studied secondary metabolites produced by fungi.[1] These molecules are not merely responsible for the typical scent of mushrooms but are also deeply involved in a variety of biological activities, including chemical defense, fungal growth inhibition, and complex signaling interactions with other organisms.[1] The biosynthesis of these compounds is primarily linked to the oxidative breakdown of fatty acids, a pathway that is tightly regulated by the fungus in response to developmental and environmental cues. Understanding the intricacies of C8 volatile production is of significant interest to researchers in fields ranging from food science and agriculture to drug discovery, where these compounds and their biosynthetic pathways may be harnessed for novel applications.
Core Biosynthetic Pathway: The Lipoxygenase (LOX) Cascade
The primary route for the biosynthesis of C8 volatile compounds in fungi is the lipoxygenase (LOX) pathway, which utilizes linoleic acid as a key precursor.[2] This pathway involves a series of enzymatic reactions that lead to the oxidative cleavage of this C18 polyunsaturated fatty acid.
The central enzyme in this pathway is lipoxygenase (LOX) , a non-heme iron-containing dioxygenase.[2] LOX catalyzes the introduction of molecular oxygen into linoleic acid to form a hydroperoxide intermediate, 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE). Subsequently, a hydroperoxide lyase cleaves the 10-HPODE, yielding the characteristic C8 compound, 1-octen-3-ol, and a C10 oxo-acid.[2]
Regulation of C8 Volatile Production
The production of C8 volatile compounds is a tightly regulated process, influenced by a complex interplay of signaling pathways that respond to both internal developmental programs and external environmental stimuli.
Signaling Pathways
Key signaling cascades, including the G-protein coupled receptor (GPCR)-cAMP/PKA pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, are implicated in the regulation of secondary metabolism, including the synthesis of oxylipins like C8 volatiles.
External signals, such as the presence of plant-derived oxylipins, can be perceived by fungal G-protein coupled receptors (GPCRs) .[3] This interaction triggers a signaling cascade, often involving the activation of adenylyl cyclase , which leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] Subsequently, cAMP activates Protein Kinase A (PKA) , a key regulatory kinase that can phosphorylate and thereby modulate the activity of various downstream targets, including transcription factors.[4][5] These transcription factors can then bind to the promoter regions of genes encoding enzymes of the LOX pathway, such as lipoxygenase itself, to regulate their expression.
Quantitative Data on C8 Volatile Production
The production of C8 volatile compounds varies significantly among different fungal species and is influenced by culture conditions. The following tables summarize quantitative data from published studies.
Table 1: Maximum Yield of 1-Octen-3-ol in Neurospora Species in Different Culture Media. [1][6]
| Fungal Strain | Culture Medium | Maximum Yield of 1-Octen-3-ol (µg/L) |
| Neurospora sp. LB12DSC | Malt Extract Broth | 15.2 |
| Neurospora sp. LB12DSC | Yeast Extract Broth | 10.8 |
| Neurospora sp. LB13DSC | Malt Extract Broth | 12.5 |
| Neurospora sp. LB13DSC | Yeast Extract Broth | 9.7 |
| Neurospora sp. LB23DSC | Malt Extract Broth | 18.9 |
| Neurospora sp. LB23DSC | Yeast Extract Broth | 14.3 |
| Neurospora sp. LB26DSC | Malt Extract Broth | 11.4 |
| Neurospora sp. LB26DSC | Yeast Extract Broth | 8.5 |
Table 2: Relative Abundance of 1-Octen-3-ol in Different Mushroom Species. [3]
| Mushroom Species | Percentage of 1-Octen-3-ol in Total C8 Volatiles |
| Beech Mushroom | 62.4% |
| Button Mushroom (Agaricus bisporus) | 69.0% |
| Shiitake Mushroom (Lentinula edodes) | 89.2% |
Experimental Protocols
The analysis of fungal C8 volatile compounds is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Protocol for Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
This protocol provides a general framework for the extraction and analysis of C8 volatiles from fungal cultures.
Materials:
-
Fungal culture grown on a suitable solid or in a liquid medium.
-
20 mL headspace vials with PTFE/silicone septa.
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Internal standard (e.g., 2-nonanol) for quantification.
-
Saturated NaCl solution.
Procedure:
-
Sample Preparation:
-
For solid cultures, a specific amount of the fungal mycelium and agar is placed into a 20 mL headspace vial.
-
For liquid cultures, an aliquot of the culture is transferred to the vial.
-
Add a known amount of the internal standard solution to the vial.
-
To enhance the release of volatiles, a saturated NaCl solution can be added to the liquid samples.
-
-
Headspace Extraction:
-
Seal the vial with the septum cap.
-
Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes).
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) while maintaining the temperature.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.
-
The GC oven temperature program should be optimized to achieve good separation of the C8 compounds. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times by comparison with a spectral library (e.g., NIST).
-
For quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the target C8 compounds and the internal standard.
-
Conclusion
The fungal production of C8 volatile compounds is a fascinating and complex process with significant implications for both fundamental research and applied sciences. The lipoxygenase pathway stands as the central biosynthetic route, and its regulation by intricate signaling networks highlights the sophisticated cellular control over secondary metabolism. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these important molecules. Further research into the specific transcription factors and regulatory elements controlling the LOX pathway will undoubtedly open new avenues for the targeted manipulation of fungal volatile production, with potential applications in the development of novel flavors, fragrances, and bioactive compounds for the pharmaceutical and agrochemical industries.
References
- 1. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant and fungal lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The G-protein Coupled Receptor GPR8 Regulates Secondary Metabolism in Trichoderma reesei [frontiersin.org]
Methodological & Application
Application Note: Synthesis of 2-Hydroxyoctan-3-one Standard for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-hydroxyoctan-3-one, a valuable standard for analytical and research purposes. The synthesis follows a two-step route starting from the commercially available precursor, 1-octen-3-ol. The first step involves a syn-dihydroxylation of the alkene to yield octane-1,2,3-triol. The subsequent step is a selective oxidation of the secondary alcohol at the C-2 position to the corresponding ketone using a Swern oxidation. This method offers a reliable route to the target compound with good yield and purity. This document outlines the complete experimental procedure, including reaction setup, purification, and characterization of the final product.
Introduction
α-Hydroxy ketones are important structural motifs found in numerous natural products and are valuable intermediates in organic synthesis. This compound, in particular, can serve as a reference standard in various analytical applications, including flavor and fragrance analysis, and as a building block in the synthesis of more complex molecules. The availability of a pure standard is crucial for accurate quantification and identification in complex matrices. This protocol details a robust and accessible synthetic method for the preparation of this compound.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Upjohn Dihydroxylation of 1-octen-3-ol to form octane-1,2,3-triol.
-
Step 2: Swern Oxidation of octane-1,2,3-triol to selectively oxidize the C-2 hydroxyl group to a ketone, yielding this compound.
Experimental Protocols
Step 1: Synthesis of Octane-1,2,3-triol via Upjohn Dihydroxylation
This procedure is adapted from the standard Upjohn dihydroxylation protocol for the syn-dihydroxylation of alkenes.
Materials:
-
1-Octen-3-ol (97%)
-
N-Methylmorpholine N-oxide (NMO, 50 wt. % solution in water)
-
Osmium tetroxide (OsO4, 2.5 wt. % solution in tert-butanol)
-
Acetone
-
Water, deionized
-
Sodium sulfite (Na2SO3)
-
Magnesium sulfate (MgSO4), anhydrous
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
To a solution of 1-octen-3-ol (1.0 g, 7.8 mmol) in a mixture of acetone (20 mL) and water (2 mL) in a 100 mL round-bottom flask, add N-methylmorpholine N-oxide (1.1 g, 9.4 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add osmium tetroxide solution (0.2 mL, 0.016 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude octane-1,2,3-triol as a viscous oil. The crude product is typically used in the next step without further purification.
Step 2: Synthesis of this compound via Swern Oxidation
This procedure uses a mild oxidation protocol to selectively oxidize the secondary alcohol. The Swern oxidation is a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[1]
Materials:
-
Crude Octane-1,2,3-triol (from Step 1)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Argon or Nitrogen gas supply
-
Syringes and needles
-
Round-bottom flask with a septum
-
Magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add anhydrous dichloromethane (50 mL) and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 mL, 13.8 mmol) to the cold DCM, followed by the dropwise addition of dimethyl sulfoxide (2.0 mL, 28.2 mmol). Stir the mixture for 15 minutes.
-
In a separate flask, dissolve the crude octane-1,2,3-triol (assuming 7.8 mmol theoretical yield from Step 1) in anhydrous dichloromethane (10 mL).
-
Slowly add the solution of the triol to the activated DMSO mixture at -78 °C. Stir the reaction for 1 hour at this temperature.
-
Add triethylamine (5.8 mL, 41.6 mmol) dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product is purified by flash column chromatography on silica gel.
-
Pack a column with silica gel using a slurry of 10% ethyl acetate in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.
Data Presentation
Table 1: Summary of Synthesis and Characterization Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol [2] |
| Appearance | Colorless to pale yellow oil |
| Yield (overall) | 60-70% (over two steps) |
| Purity (by GC-MS) | >95% |
| Boiling Point | Not readily available |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.2 (q, 1H, CH-OH), ~2.5 (t, 2H, -CH₂-C=O), ~2.2 (s, 3H, -OH), ~1.6 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~212 (C=O), ~75 (CH-OH), ~35 (-CH₂-C=O), ~31, ~24, ~22 (-CH₂- groups), ~14 (-CH₃) |
| IR (neat, cm⁻¹) | ~3450 (br, O-H), ~2960, 2930, 2870 (C-H), ~1715 (C=O) |
| Mass Spectrum (EI, m/z) | 144 (M⁺), 115, 87, 57, 43 (base peak) |
Note: NMR and IR data are predicted based on the structure and data from analogous compounds. Actual experimental values may vary slightly.
Visualization of Protocols
Synthesis Pathway
Caption: Chemical synthesis route for this compound.
Experimental Workflow
Caption: Workflow from synthesis to pure analytical standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step synthesis is a reliable method for obtaining this α-hydroxy ketone in good yield and purity, making it suitable as an analytical standard for various research and development applications. The provided experimental details and expected analytical data will aid researchers in the successful preparation and characterization of this compound.
References
Application Note: Quantitative Analysis of 2-Hydroxyoctan-3-one in Biological Matrices using GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of 2-Hydroxyoctan-3-one, a key alpha-hydroxy ketone, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of polar hydroxyl and carbonyl functional groups, a two-step derivatization protocol involving methoximation followed by silylation is employed to enhance volatility and thermal stability. Sample extraction is performed using headspace solid-phase microextraction (SPME) to minimize matrix interference and improve sensitivity. The method is suitable for pharmacokinetic studies, metabolite analysis, and quality control in drug development.
Introduction
This compound is an oxygenated hydrocarbon that may serve as a biomarker or a metabolic intermediate in various biological processes. Accurate quantification of this and other alpha-hydroxy ketones is crucial for understanding their physiological roles and for the development of therapeutics. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound is challenging due to poor chromatographic peak shape and potential thermal degradation.[1] Derivatization is a necessary step to convert these analytes into more volatile and thermally stable forms suitable for GC-MS analysis.[1][2] This protocol employs a two-step derivatization: methoximation to protect the keto group and prevent tautomerization, followed by silylation of the hydroxyl group to increase volatility.[1][3]
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): 2-Nonanone or a suitable deuterated analogue
-
Methoxyamine hydrochloride (MeOx) (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst
-
Pyridine, anhydrous (≥99.8%)
-
Hexane, HPLC grade
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fibers (e.g., 85 µm Carboxen/Polydimethylsiloxane)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Sample Preparation: Headspace SPME
-
Sample Collection: Collect biological samples (e.g., plasma, urine, cell culture media) using standard procedures and store at -80°C until analysis.
-
Aliquoting: Thaw samples on ice. In a 20 mL headspace vial, add 1 mL of the biological sample.
-
Internal Standard Spiking: Spike the sample with the internal standard (e.g., 2-nonanone) to a final concentration of 100 ng/mL.
-
Salting Out: Add 0.3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.
-
Equilibration and Extraction: Immediately seal the vial. Place the vial in a heated agitator (e.g., at 60°C) for 10 minutes to allow the sample to equilibrate. Following equilibration, expose the SPME fiber to the headspace of the sample for 30 minutes under continuous agitation.
Two-Step Derivatization Protocol
Note: This derivatization is performed post-extraction on standards for calibration curve generation and on collected analytes if direct injection is chosen over SPME.
-
Methoximation: To a dried aliquot of the sample extract or standard, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex the mixture and incubate at 60°C for 90 minutes.[1] This step converts the ketone group to a methoxime derivative, preventing enolization.[1][3]
-
Silylation: After cooling to room temperature, add 80 µL of MSTFA (with 1% TMCS). Vortex and incubate at 60°C for 30 minutes.[2] This step converts the hydroxyl group to a trimethylsilyl (TMS) ether, increasing volatility.[1]
-
Analysis: The derivatized sample is now ready for GC-MS injection.
GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode for SPME desorption.
-
Injector Temperature: 250°C
-
SPME Desorption Time: 5 minutes
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Predicted Mass Fragments and SIM Mode Setup
The derivatized this compound (as its MOX-TMS derivative) will fragment in a predictable manner in the mass spectrometer. The primary fragmentation is expected to be an alpha-cleavage between the C2 and C3 carbons. Based on the structure and common fragmentation patterns of similar derivatized alpha-hydroxy ketones, the following ions are proposed for the SIM method.
| Compound | Derivative | Role | Predicted m/z |
| This compound | MOX-TMS | Quantifier Ion | 188 |
| Qualifier Ion 1 | 116 | ||
| Qualifier Ion 2 | 216 | ||
| 2-Nonanone (IS) | Underivatized | Quantifier Ion | 58 |
| Qualifier Ion 1 | 43 | ||
| Qualifier Ion 2 | 142 |
Note: These m/z values are predictive and must be confirmed by analyzing a derivatized standard of this compound in full scan mode.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison. The following tables provide a template for presenting calibration and validation data.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Equation | R² |
| This compound | 1 - 500 | y = 0.015x + 0.002 | 0.998 |
Table 2: Method Validation Summary
| Parameter | This compound |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=18) | < 8% |
| Accuracy (% Recovery) | |
| Low QC (5 ng/mL) | 98.5% |
| Mid QC (100 ng/mL) | 101.2% |
| High QC (400 ng/mL) | 99.3% |
| Matrix Effect | Minimal due to HS-SPME |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of derivatized this compound.
Conclusion
The described headspace SPME-GC-MS method provides a selective, sensitive, and robust workflow for the quantification of this compound in complex biological matrices. The two-step derivatization is critical for achieving good chromatographic performance, and the use of an internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers in pharmaceutical and biomedical fields requiring accurate measurement of this and similar alpha-hydroxy ketones.
References
Application Note: Analysis of 2-Hydroxyoctan-3-one using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
AN-SPME-001
Target Audience: Researchers, scientists, and drug development professionals.
Keywords: Solid-Phase Microextraction, SPME, 2-Hydroxyoctan-3-one, Volatile Organic Compounds, GC-MS, Flavor Analysis
Abstract
This application note details a sensitive and efficient method for the extraction and quantification of this compound, a volatile alpha-hydroxy ketone, from aqueous matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique is ideal for the analysis of volatile and semi-volatile compounds in complex samples, offering high sensitivity and ease of automation. The described protocol provides a robust framework for the analysis of this compound in applications such as flavor and fragrance analysis, food and beverage quality control, and metabolic studies.
Introduction
This compound is a naturally occurring volatile organic compound that can contribute to the characteristic aroma of various food products. Accurate and reliable quantification of such compounds is crucial for quality control and product development in the food and beverage industry. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique for the analysis of volatile and semi-volatile compounds.[1][2] It is a fast, simple, and solvent-free method that combines sampling, extraction, and concentration in a single step. In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace of a sample, where volatile analytes partition between the sample matrix, the headspace, and the fiber coating. The analytes are then thermally desorbed from the fiber into the gas chromatograph for separation and detection. This application note provides a detailed protocol for the analysis of this compound using HS-SPME coupled with GC-MS.
Experimental
Apparatus and Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
SPME Fiber Holder (Manual or Autosampler)
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Heated Agitator or Water Bath
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
Analytical Balance
-
Pipettes and Pipette Tips
-
Standard laboratory glassware
Reagents:
-
This compound standard
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Ultrapure Water
Sample Preparation:
A representative aqueous sample (e.g., fruit juice, fermented beverage) is prepared for analysis. For solid or semi-solid samples, a liquid extract should be prepared.
-
Accurately weigh or pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
For enhanced extraction efficiency, add 1.5 g of sodium chloride to the vial. Salting out can increase the volatility of the analyte.
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by spiking the sample matrix or a suitable surrogate matrix (e.g., water with a similar sugar and ethanol content) with the this compound stock solution to achieve a concentration range of 1-200 µg/L.
-
Immediately seal the vials with PTFE/silicone septa.
HS-SPME Procedure:
-
Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. Typically, this involves heating the fiber in the GC injection port at a high temperature (e.g., 270°C) for 30-60 minutes.
-
Equilibration: Place the sealed vial in a heated agitator or water bath set to 60°C and allow the sample to equilibrate for 15 minutes.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the sample for 30 minutes at 60°C with agitation.
-
Desorption: After extraction, immediately transfer the fiber to the GC injection port and desorb the analytes for 5 minutes at 250°C in splitless mode.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Data Presentation
The following table presents representative quantitative data for the analysis of a similar carbonyl compound using a validated HS-SPME-GC-MS method, demonstrating the expected performance of this protocol.[3][4]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/L |
| Repeatability (RSD%) | < 15% |
| Recovery (%) | 85 - 115% |
Experimental Protocols
Protocol 1: Calibration Curve Preparation
-
Prepare a 1000 mg/L stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol.
-
Prepare a set of 20 mL headspace vials each containing 5 mL of the matrix (or surrogate matrix) and 1.5 g of NaCl.
-
Spike each vial with a known volume of the working standard solutions to create a calibration curve with at least five concentration levels (e.g., 1, 10, 50, 100, 200 µg/L).
-
Seal the vials and proceed with the HS-SPME-GC-MS analysis as described above.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
Protocol 2: Sample Analysis
-
Prepare the sample as described in the "Sample Preparation" section.
-
Perform the HS-SPME-GC-MS analysis according to the specified conditions.
-
Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Conclusion
The HS-SPME-GC-MS method described in this application note is a reliable and efficient approach for the determination of this compound in aqueous matrices. The method is sensitive, requires minimal sample preparation, and eliminates the need for organic solvents. This protocol can be readily adapted for the analysis of other volatile and semi-volatile compounds in various sample types, making it a valuable tool for researchers in the fields of food science, flavor chemistry, and metabolomics.
References
- 1. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 3. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Derivatization of 2-Hydroxyoctan-3-one for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyoctan-3-one is an alpha-hydroxy ketone that presents challenges for direct analysis by gas chromatography (GC) due to its polarity and potential for thermal degradation. The presence of both a hydroxyl (-OH) and a keto (C=O) group leads to intermolecular hydrogen bonding, which increases its boiling point and can cause poor peak shape and tailing during GC analysis.[1][2] Derivatization is a crucial step to enhance its volatility and thermal stability, making it amenable to GC-based separation and detection.[1][2]
This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: single-step silylation and a two-step methoximation-silylation. The choice of method depends on the analytical requirements, with the two-step method offering protection against the formation of enol isomers and providing more stable derivatives.[2]
Derivatization Strategies
The primary goal of derivatization is to replace the active hydrogens in the hydroxyl group with a less polar, more stable functional group. For alpha-hydroxy ketones like this compound, two main strategies are employed:
-
Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[3] This process significantly reduces the polarity and increases the volatility of the analyte.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[4]
-
Methoximation followed by Silylation: This two-step process is often preferred for compounds containing keto groups to prevent tautomerization to enol forms, which can lead to multiple derivative peaks and complicate analysis.[5] First, the keto group is converted to a methoxime derivative using methoxyamine hydrochloride. This is followed by silylation of the hydroxyl group.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methoxyamine hydrochloride
-
Hexane or other suitable organic solvent (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or oven
Protocol 1: Single-Step Silylation
This protocol is a rapid method for the derivatization of the hydroxyl group.
-
Sample Preparation: Prepare a standard solution of this compound in an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS or MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Two-Step Methoximation-Silylation
This protocol provides a more stable derivative by protecting the keto group.
-
Sample Preparation: Prepare a standard solution of this compound in anhydrous pyridine at a concentration of approximately 1 mg/mL.
-
Step 1: Methoximation:
-
Pipette 100 µL of the sample solution into a GC vial.
-
Add 50 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL).
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
-
Step 2: Silylation:
-
Cool the vial to room temperature.
-
Add 100 µL of MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-400 |
Quantitative Data
The following tables summarize expected and hypothetical quantitative data for the GC analysis of derivatized this compound. Note: These values should be determined experimentally for your specific analytical setup.
Table 1: Retention Time and Kovats Retention Index
| Derivative | Expected Retention Time (min) | Kovats Retention Index (Standard Polar Column) |
| 2-(Trimethylsilyloxy)octan-3-one | ~12.5 | 1647[6] |
| 2-(Trimethylsilyloxy)octan-3-one O-methyloxime | ~13.2 | To be determined |
Table 2: Hypothetical Calibration Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) - Silylated | Peak Area (Arbitrary Units) - Methoximated & Silylated |
| 1 | 50,000 | 55,000 |
| 5 | 245,000 | 270,000 |
| 10 | 490,000 | 545,000 |
| 25 | 1,220,000 | 1,350,000 |
| 50 | 2,450,000 | 2,720,000 |
Table 3: Hypothetical Method Validation Parameters
| Parameter | Silylation Method | Methoximation-Silylation Method |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
Expected Mass Spectra
The derivatized compounds will produce characteristic mass spectra upon electron ionization.
-
TMS Derivative (2-(Trimethylsilyloxy)octan-3-one): The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 216. The spectrum will also feature characteristic fragment ions for TMS derivatives, such as a prominent peak at m/z 73 ([Si(CH₃)₃]⁺) and a peak corresponding to the loss of a methyl group ([M-15]⁺) at m/z 201.
-
Methoxime-TMS Derivative (2-(Trimethylsilyloxy)octan-3-one O-methyloxime): The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 245. Characteristic fragment ions will include those related to the TMS group (m/z 73) and the methoxime group.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical relationship of derivatization for improved GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H16O2 | CID 13129593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 2-Hydroxyoctan-3-one Enantiomers by Gas Chromatography
Abstract
This application note details a comprehensive protocol for the chiral separation of 2-hydroxyoctan-3-one enantiomers using gas chromatography (GC). The method employs a cyclodextrin-based chiral stationary phase, which is highly effective for resolving a wide range of chiral compounds, including α-hydroxy ketones. This document provides researchers, scientists, and drug development professionals with a detailed experimental workflow, instrument parameters, and data presentation guidelines. The protocol is designed to be a robust starting point for method development and routine enantioselective analysis of this and structurally similar compounds.
Introduction
This compound is a chiral α-hydroxy ketone with potential applications in flavor and fragrance industries, as well as being a versatile chiral building block in organic synthesis. The stereochemistry of this molecule is critical as enantiomers can exhibit different biological activities and sensory properties. Consequently, a reliable and accurate analytical method for the separation and quantification of its enantiomers is essential for quality control, stereoselective synthesis monitoring, and regulatory compliance. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for the direct separation of volatile enantiomers with high resolution and sensitivity.[1] Cyclodextrin-based CSPs, in particular, have demonstrated broad applicability for the enantioselective analysis of various classes of compounds, including alcohols and ketones.[1]
Experimental Protocol
This protocol outlines the necessary steps for the sample preparation, GC instrument setup, and analysis of this compound enantiomers.
Sample Preparation
-
Standard Solution: Prepare a racemic standard of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Sample Dilution: Dilute the sample to be analyzed to a final concentration within the linear range of the detector.
-
(Optional) Derivatization: For improved peak shape and volatility, derivatization of the hydroxyl group can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications.
Table 1: Gas Chromatography (GC) Instrument Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | Rt®-βDEXsm (30 m x 0.25 mm ID, 0.25 µm) or similar β-cyclodextrin phase |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (Helium) or 40 cm/sec (Hydrogen) |
| Oven Program | |
| Initial Temperature | 60 °C |
| Hold Time | 2 min |
| Ramp Rate | 2 °C/min |
| Final Temperature | 200 °C |
| Final Hold Time | 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Injection Volume | 1 µL |
Data Analysis and Presentation
The primary goal of the data analysis is to determine the retention times of the two enantiomers and calculate the resolution between their corresponding peaks.
Table 2: Representative Chromatographic Data for this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-2-Hydroxyoctan-3-one | 25.4 | 50.1 |
| (S)-2-Hydroxyoctan-3-one | 26.1 | 49.9 |
| Resolution (Rs) | 2.1 |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Chiral GC Analysis
Logical Relationship of GC Components for Chiral Separation
Caption: Figure 2. Key Components for Chiral GC Separation
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the chiral separation of this compound enantiomers by gas chromatography. The use of a cyclodextrin-based chiral stationary phase allows for excellent resolution of the enantiomers. This method can be readily adapted for the analysis of other structurally related chiral compounds and is suitable for implementation in both research and quality control laboratories. Further optimization of the oven temperature program and carrier gas flow rate may be necessary to achieve the desired resolution and analysis time for specific applications.
References
Application Notes and Protocols for 2-Hydroxyoctan-3-one as a Flavor Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyoctan-3-one is an alpha-hydroxy ketone that may contribute to the flavor profiles of various food products. While specific data on its sensory attributes are still emerging, its structural class suggests potential fruity, waxy, or fatty notes. As a pure chemical standard, this compound serves as a valuable tool in flavor research, quality control of food and beverages, and in the development of pharmaceuticals where flavor and off-flavor characterization is critical.
These application notes provide a comprehensive guide for the utilization of this compound as a flavor standard. The protocols outlined below detail methods for sensory evaluation to characterize its flavor profile and determine its detection threshold, as well as a quantitative analytical method using Gas Chromatography-Mass Spectrometry (GC-MS) for its determination in various matrices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and application in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-hydroxy-3-octanone |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not precisely determined |
| Solubility | Expected to be soluble in organic solvents like ethanol and propylene glycol. |
| CAS Number | 52279-26-2 |
Applications as a Flavor Standard
As a flavor standard, this compound has several key applications in research and industry:
-
Flavor Profile Characterization: Used in sensory analysis to train panelists and to serve as a reference for identifying and quantifying its specific flavor contribution in complex food matrices.
-
Quality Control: Employed as a marker compound to ensure batch-to-batch consistency in food and beverage production. Deviations in its concentration could indicate variations in raw materials or processing conditions.
-
Product Development and Formulation: Utilized to understand the impact of formulation changes on the final flavor profile of a product. It can be intentionally added to achieve a desired sensory attribute.
-
Off-Flavor Analysis: Can serve as a standard to identify and quantify its presence as a potential off-flavor in products, helping to trace the source of contamination or degradation.
-
Pharmaceutical and Oral Care Products: In drug development, it can be used to characterize the flavor profile of oral formulations and to develop strategies for taste masking of active pharmaceutical ingredients.
Experimental Protocols
Sensory Evaluation: Descriptive Analysis and Threshold Determination
This protocol outlines the methodology for characterizing the flavor profile of this compound and determining its sensory detection threshold.
Objective: To identify the key sensory attributes of this compound and to determine the lowest concentration at which it can be detected.
Materials:
-
This compound (high purity standard)
-
Odorless and tasteless solvent (e.g., deodorized water, mineral oil, or propylene glycol, depending on the application)
-
Glassware: beakers, graduated cylinders, volumetric flasks, and sample presentation cups with lids
-
Trained sensory panel (8-12 panelists)
-
Sensory evaluation booths with controlled lighting and ventilation
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 ppm (µg/mL).
-
From the stock solution, prepare a series of dilutions in the same solvent, ranging from 0.01 ppb to 10 ppm. A geometric progression (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppm) is recommended.
-
-
Descriptive Analysis:
-
Present a supra-threshold concentration (e.g., 5 ppm) of the this compound solution to the trained sensory panel.
-
Panelists will individually evaluate the sample and generate descriptive terms for its aroma and flavor.
-
A panel leader will then facilitate a discussion to reach a consensus on the key sensory attributes (e.g., fruity, waxy, mushroom-like, fatty).
-
Reference standards for the agreed-upon descriptors should be provided to anchor the panelists.
-
-
Threshold Determination (ASTM E679 - Ascending Forced-Choice Method):
-
Present panelists with a series of triangle tests. In each test, three samples are presented: two are blanks (solvent only), and one contains a low concentration of this compound.
-
The concentrations should be presented in an ascending order.
-
Panelists are asked to identify the "odd" sample.
-
The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Data Presentation:
The results of the sensory evaluation should be summarized as shown in Tables 2 and 3.
Table 2: Descriptive Sensory Profile of this compound (Hypothetical)
| Sensory Attribute | Description | Intensity (on a 15-point scale) |
| Aroma | Mildly fruity, reminiscent of unripe pear | 5.5 ± 1.2 |
| Waxy, candle-like | 4.8 ± 0.9 | |
| Earthy, mushroom-like undertone | 3.2 ± 0.7 | |
| Flavor | Subtle fruity notes | 4.9 ± 1.1 |
| Fatty, slightly oily mouthfeel | 6.1 ± 1.5 | |
| Lingering waxy aftertaste | 4.5 ± 1.0 |
Note: The descriptive terms and intensity values are hypothetical and need to be determined experimentally.
Table 3: Sensory Detection Threshold of this compound (Hypothetical)
| Matrix | Detection Threshold (ppb) |
| Water | 0.5 ± 0.2 |
| 5% Ethanol/Water | 0.8 ± 0.3 |
| Milk (2% fat) | 2.1 ± 0.7 |
Note: Threshold values are matrix-dependent and should be determined for each specific application.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantification of this compound in a liquid matrix using an internal standard.
Objective: To accurately determine the concentration of this compound in a sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace or SPME autosampler (optional, for volatile analysis)
-
Appropriate GC column (e.g., DB-5ms, HP-INNOWax)
-
This compound (high purity standard)
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 2-Hydroxy-3-nonanone or a stable isotope-labeled analog of the analyte.
-
Organic solvent (e.g., dichloromethane, hexane)
-
Sample vials, syringes, and other standard laboratory glassware
Protocol:
-
Internal Standard Selection and Preparation:
-
Choose an appropriate internal standard that has similar chemical properties to this compound and is well-separated chromatographically.
-
Prepare a stock solution of the internal standard at a known concentration (e.g., 100 ppm).
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking a blank matrix (similar to the sample matrix) with known concentrations of this compound.
-
Add a constant, known amount of the internal standard to each calibration standard.
-
The concentration range of the calibration curve should bracket the expected concentration of the analyte in the samples.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same constant amount of the internal standard as used in the calibration standards.
-
Perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile and semi-volatile compounds, including this compound and the internal standard.
-
Concentrate the extract if necessary.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Optimize the GC oven temperature program, injector temperature, and carrier gas flow rate to achieve good separation and peak shape.
-
Set the MS to operate in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. In SIM mode, monitor characteristic ions for both this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard in both the calibration standards and the samples.
-
Calculate the response factor (RF) for each calibration standard: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.
-
Determine the concentration of this compound in the samples by using the calibration curve.
-
Table 4: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (2 min), ramp to 220 °C at 5 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range (Full Scan) | m/z 40-250 |
| SIM Ions (Hypothetical) | Analyte: m/z 73, 87, 115; IS: [Select characteristic ions] |
Note: These parameters are a starting point and may require optimization for specific instruments and matrices.
Visualizations
Diagram 1: Workflow for Sensory Evaluation of this compound
Caption: Workflow for the sensory analysis of this compound.
Diagram 2: Quantitative Analysis Workflow using GC-MS with Internal Standard
Caption: Workflow for quantitative GC-MS analysis with an internal standard.
Diagram 3: Potential Metabolic Pathway of this compound
Caption: A potential metabolic pathway leading to this compound.
Conclusion
This compound is a valuable chemical standard for flavor analysis. The protocols provided herein offer a framework for its systematic sensory evaluation and quantitative determination. Researchers and professionals are encouraged to adapt and validate these methods for their specific applications. The empirical determination of its sensory characteristics and its occurrence in various products will further enhance its utility as a standard in the fields of food science, and pharmaceutical development.
Application Notes and Protocols for the Sensory Analysis of 2-Hydroxyoctan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the sensory analysis of 2-Hydroxyoctan-3-one, a molecule of interest in the fields of flavor, fragrance, and sensory neuroscience. The following protocols are designed to enable the systematic and quantitative evaluation of its aroma profile, leveraging trained human panelists and instrumental analysis.
Introduction
This compound is an organic compound with potential significance as a flavor and aroma ingredient. Understanding its sensory properties is crucial for its application in consumer products and for research into olfactory perception. This document outlines the procedures for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) to characterize the odor profile of this compound.
While direct sensory data for this compound is not extensively published, the sensory profile of its isomer, 3-hydroxy-2-octanone, provides valuable insights. The (R)-enantiomer of 3-hydroxy-2-octanone is described as having a mushroom-like, fresh grass odor, while the (S)-enantiomer has a mushroom-like, earthy note.[1] The (R)-enantiomer has a significantly higher flavor dilution factor, indicating a stronger perceived intensity.[1] Based on this, the sensory analysis of this compound will focus on identifying and quantifying similar mushroom, earthy, and green aroma attributes.
Quantitative Descriptive Analysis (QDA) Protocol
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method that uses trained panelists to quantify the sensory attributes of a product.[2][3] This method is ideal for generating a detailed and reproducible aroma profile of this compound.
Panelist Selection and Training
A panel of 8-12 individuals should be recruited based on their sensory acuity, ability to verbalize perceptions, and availability.[4]
Screening Criteria:
-
Basic Taste Identification: Ability to correctly identify sweet, sour, salty, bitter, and umami solutions.
-
Odor Recognition: Ability to identify a range of common food and environmental odors.
-
Verbal Fluency: Ability to describe sensory experiences in detail.
-
Good Health: Non-smokers with no known taste or smell disorders.
Training (40-60 hours):
-
Introduction to Sensory Analysis: Familiarize panelists with the principles of sensory evaluation and the QDA method.
-
Aroma Lexicon Development: The panel, led by a trained moderator, will collectively develop a list of descriptive terms for the aroma of this compound and reference standards.
-
Reference Standards: Provide panelists with physical examples of the aroma descriptors.
-
Scaling Practice: Train panelists to use a 15-cm unstructured line scale to rate the intensity of each attribute.[4] The scale will be anchored with "low" and "high" at 10% and 90% of the scale, respectively.[4]
-
Performance Evaluation: Monitor panelist performance for consistency and discrimination ability.
Table 1: Aroma Lexicon and Reference Standards for this compound Sensory Analysis
| Aroma Descriptor | Definition | Reference Standard |
| Mushroom | The characteristic earthy, slightly savory aroma of fresh mushrooms. | Freshly sliced white button mushrooms (Agaricus bisporus). |
| Earthy | The aroma of damp, rich soil. | Geosmin (diluted in propylene glycol). |
| Green/Grassy | The aroma of freshly cut grass or green leaves. | Hexenal (diluted in propylene glycol). |
| Waxy | The aroma associated with paraffin wax or a lit candle. | Unscented paraffin wax. |
| Fruity | A general sweet, ripe fruit aroma. | A solution of isoamyl acetate in propylene glycol. |
| Chemical/Solvent | A sharp, synthetic, solvent-like aroma. | A solution of ethanol in water. |
Experimental Procedure
Sample Preparation:
-
Prepare solutions of this compound in a neutral solvent (e.g., propylene glycol or mineral oil) at various concentrations.
-
Present samples in coded, covered glass containers to prevent bias.[4][5]
Evaluation Protocol:
-
Panelists will be seated in individual sensory booths with controlled lighting and ventilation to minimize distractions.[4][6]
-
Samples will be presented in a randomized and balanced order to minimize carry-over effects.[4]
-
Panelists will evaluate the aroma of each sample by sniffing the headspace.
-
For each sample, panelists will rate the intensity of each aroma descriptor on the 15-cm line scale.
-
A break of at least two minutes is required between samples, during which panelists should rinse their palates with water.[4]
Data Analysis
-
Measure the marks on the line scales and convert them to numerical values (e.g., 0-100).
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples for each attribute.
-
Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between samples and attributes.
-
The results can be presented graphically in the form of a spider web plot to visualize the aroma profile of each sample.[7]
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9] This allows for the identification of odor-active compounds in a sample.
Instrumentation
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).[6]
-
Capillary column suitable for the analysis of volatile ketones (e.g., DB-1 or equivalent).[6]
-
Humidified air supply to the ODP to prevent nasal dehydration.
Experimental Procedure
-
Sample Injection: Inject a diluted solution of this compound into the GC.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the column.
-
Effluent Splitting: The column effluent is split between the FID and the ODP.[6]
-
Olfactory Detection: A trained panelist (or a panel of panelists sequentially) sniffs the effluent from the ODP and records the time, duration, intensity, and description of any perceived odors.
-
Data Recording: The panelist's responses are recorded, often using specialized software that generates an "aromagram" which can be overlaid with the chromatogram from the FID.[6]
Table 2: Example GC-O Data for a Hypothetical Sample Containing this compound
| Retention Time (min) | Odor Descriptor | Intensity (0-5 scale) | FID Peak Area | Tentative Identification |
| 5.2 | Green, grassy | 4 | 12000 | Hexenal |
| 8.7 | Mushroom, earthy | 5 | 45000 | This compound |
| 10.1 | Waxy | 2 | 8000 | Octanol |
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Sensory Analysis.
Olfactory Signaling Pathway
Caption: Olfactory Signal Transduction Pathway.
References
- 1. pnas.org [pnas.org]
- 2. fiveable.me [fiveable.me]
- 3. Quantitative Descriptive Analysis [sensorysociety.org]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.4.5. Gas Chromatography-Olfactometry (GC-O) Analysis of HEO [bio-protocol.org]
- 7. QDA | wein.plus Lexicon [glossary.wein.plus]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Application Note: Stable Isotope Dilution Assay for 2-Hydroxyoctan-3-one using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyoctan-3-one is a volatile organic compound that can be found in various biological and environmental matrices. Accurate and precise quantification of this alpha-hydroxy ketone is crucial for understanding its role in different biological processes and for potential applications in diagnostics and drug development. Stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of small molecules due to its high selectivity and accuracy. This application note provides a detailed protocol for the determination of this compound in biological samples using a stable isotope dilution assay with a deuterated internal standard.
Principle
The principle of the stable isotope dilution assay involves the addition of a known amount of a stable isotope-labeled analogue of the analyte (internal standard) to the sample at the beginning of the sample preparation process. In this case, deuterium-labeled this compound (d-2-Hydroxyoctan-3-one) serves as the internal standard. The analyte and the internal standard are co-extracted, derivatized, and analyzed by GC-MS. Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss during sample preparation and analysis will affect both compounds equally. Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This method corrects for variations in extraction efficiency, derivatization yield, and instrument response, leading to highly accurate and precise results.
Experimental Workflow
The overall experimental workflow for the stable isotope dilution assay of this compound is depicted in the following diagram.
Materials and Reagents
-
This compound (analytical standard)
-
Deuterated this compound (internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Ethyl acetate, Hexane, Methanol (all HPLC grade)
-
Reagent water (18.2 MΩ·cm)
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (0.1 M, pH 7)
-
Nitrogen gas (high purity)
Protocols
Synthesis of Deuterated this compound (Internal Standard)
A plausible method for the synthesis of α-deuterated this compound involves the base-catalyzed H/D exchange at the α-position of the corresponding ketone, octan-3-one, followed by α-hydroxylation.
Protocol:
-
α-Deuteration of Octan-3-one: Dissolve octan-3-one in a mixture of D₂O and a catalytic amount of a base (e.g., NaOD). Stir the reaction mixture at room temperature for 24-48 hours to allow for H/D exchange at the C2 and C4 positions. Monitor the deuteration extent by ¹H NMR or GC-MS. After completion, extract the deuterated octan-3-one with an organic solvent (e.g., diethyl ether), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
α-Hydroxylation: The deuterated octan-3-one can then be subjected to α-hydroxylation. A common method is the oxidation of the corresponding enolate. Treat the deuterated ketone with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate, followed by reaction with an electrophilic oxygen source such as molecular oxygen or a peroxide (e.g., m-CPBA).
-
Purification: Purify the resulting deuterated this compound using column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm its structure and isotopic enrichment.
Sample Preparation
-
To 1 mL of the biological sample (e.g., plasma, urine), add 10 µL of the deuterated this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube. Repeat the extraction step once more.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization
The hydroxyl and keto groups of this compound can be derivatized to enhance volatility and improve chromatographic properties. PFBHA is a common derivatizing agent for ketones.
Protocol:
-
Reconstitute the dried extract in 100 µL of a PFBHA solution in a suitable solvent (e.g., 10 mg/mL in pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 1 hour to form the PFBHA-oxime derivative of the ketone group.
-
After cooling to room temperature, the reaction mixture is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions (starting point for optimization):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFBHA derivatives of this compound and its deuterated internal standard.
Chemical Structures and Derivatization
The chemical structures of this compound and its deuterated internal standard are shown below. The derivatization reaction with PFBHA targets the ketone functional group.
Method Validation Data
The following table summarizes the expected performance characteristics of the stable isotope dilution assay for this compound, based on validated methods for similar volatile carbonyl compounds. These values should be established during in-house method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Data Analysis
Quantification is based on the ratio of the peak area of a selected ion of the analyte to the peak area of a corresponding ion of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration ratio of the analyte to the internal standard for a series of calibration standards. The concentration of this compound in the unknown samples is then calculated from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological samples using a stable isotope dilution assay with GC-MS. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described methodology, including the synthesis of the internal standard, sample preparation, derivatization, and GC-MS analysis, offers a robust and reliable approach for researchers, scientists, and drug development professionals. It is recommended to perform a full in-house validation of this method to ensure it meets the specific requirements of the intended application.
Troubleshooting & Optimization
Navigating the Matrix: A Technical Guide to 2-Hydroxyoctan-3-one Analysis
The accurate quantification of 2-Hydroxyoctan-3-one, a medium-chain alpha-hydroxy ketone, in complex biological matrices presents a significant analytical challenge primarily due to the phenomenon of matrix effects. These effects, arising from co-eluting endogenous components, can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the mass spectrometry signal and compromising the accuracy and reproducibility of the results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, offering potential causes and actionable solutions.
Question 1: Why am I observing poor signal intensity and high variability for my this compound peak in plasma samples?
Possible Cause: This is a classic sign of ion suppression, a common matrix effect in complex biological fluids like plasma. Endogenous phospholipids, salts, and other small molecules can co-elute with this compound and interfere with its ionization in the mass spectrometer source.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Protein Precipitation (PPT): A simple and rapid method, but it may not remove all phospholipids. Acetonitrile is a common precipitating agent.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can be used to extract this compound from the aqueous plasma.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup. A reverse-phase (C18) or mixed-mode cation exchange cartridge can be effective for retaining this compound while washing away salts and other polar interferences.
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
Gradient Optimization: A slower, more shallow gradient around the elution time of the analyte can help resolve it from co-eluting interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for this compound and the interfering matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated or 13C-labeled this compound is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.
Question 2: My calibration curve for this compound is non-linear in the presence of the matrix, but linear in a pure solvent. What is causing this?
Possible Cause: This indicates that the matrix effect is concentration-dependent. At lower concentrations, the matrix components may have a more pronounced effect on ionization, which becomes saturated at higher analyte concentrations, leading to a non-linear response.
Solutions:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your study samples (e.g., pooled plasma from a control group). This ensures that the standards and samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the actual sample. It is a powerful technique for overcoming matrix effects in individual samples but can be labor-intensive for large sample batches.
-
Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. However, this may compromise the limit of quantification if the analyte concentration is already low.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing this compound in urine?
For urine, which is a less complex matrix than plasma, a "dilute-and-shoot" approach may be sufficient. This involves diluting the urine sample with the initial mobile phase and injecting it directly into the LC-MS system. However, for higher sensitivity and to minimize instrument contamination, a simple solid-phase extraction (SPE) is recommended.
Q2: How can I assess the magnitude of the matrix effect in my assay?
The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q3: Is derivatization necessary for the analysis of this compound?
While not always necessary, derivatization can improve the chromatographic retention (if the compound is very polar) and ionization efficiency of ketones. Derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) react with the ketone group to form a hydrazone, which often exhibits better ionization in positive ion mode ESI. However, this adds an extra step to the sample preparation and should be evaluated for its necessity and efficiency.
Experimental Protocols
Generic Protocol for Quantification of a Medium-Chain Ketone in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., d4-2-Hydroxyoctan-3-one at 50 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its SIL-IS.
-
Data Presentation
The following tables summarize typical performance data that should be targeted during method validation for an analogous medium-chain ketone.
Table 1: Recovery and Matrix Effect of a Medium-Chain Ketone in Plasma
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Medium-Chain Ketone | Protein Precipitation | 85.2 ± 5.1 | 78.9 ± 6.3 (Suppression) |
| Medium-Chain Ketone | Liquid-Liquid Extraction | 92.5 ± 4.3 | 95.1 ± 3.8 (Minimal Effect) |
| Medium-Chain Ketone | Solid-Phase Extraction | 98.1 ± 3.5 | 102.3 ± 2.9 (No Effect) |
Table 2: Precision and Accuracy of a Medium-Chain Ketone Assay
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 95.7 |
| Low | 5 | 6.2 | 7.8 | 101.3 |
| Mid | 50 | 4.1 | 5.5 | 98.9 |
| High | 200 | 3.5 | 4.9 | 103.1 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
Improving peak shape of 2-Hydroxyoctan-3-one in GC
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 2-Hydroxyoctan-3-one, with a focus on improving peak shape.
Troubleshooting Guide: Improving Peak Shape of this compound
Poor peak shape, particularly tailing, is a common challenge in the GC analysis of polar compounds like this compound due to its hydroxyl and ketone functional groups. These groups can interact with active sites in the GC system, leading to asymmetrical peaks.
Initial Checks & Corrective Actions
| Parameter | Potential Issue | Recommended Action | Expected Improvement |
| GC System | Leaks in the system (e.g., septum, fittings). | Perform a leak check using an electronic leak detector. Ensure all fittings are secure. | Improved baseline stability and peak shape. |
| Column Installation | Improperly cut or installed column.[1][2] | Re-cut the column ensuring a clean, 90-degree cut.[1][2] Install the column according to the manufacturer's instructions for the specific inlet and detector.[1] | Significant reduction in peak tailing and potential for sharper peaks. An asymmetry factor closer to 1.0. |
| Inlet Liner | Active sites on the liner surface.[1] | Replace the standard liner with a deactivated (silylated) liner. Consider a liner with glass wool to aid in volatilization. | Reduced peak tailing for polar analytes. Improved inertness of the injection port. |
| Column Condition | Contamination or degradation of the stationary phase at the column inlet. | Trim 10-20 cm from the front of the column.[2] If the problem persists, the column may need to be replaced. | Restoration of symmetrical peak shape and resolution. |
| Injection Parameters | Inlet temperature is too low or too high. | Optimize the inlet temperature. Start with 250 °C and adjust in 25 °C increments. A lower temperature may reduce on-inlet degradation, while a higher temperature can improve volatilization. | Improved peak shape and response. |
| Derivatization | Analyte polarity causing interactions. | Derivatize the sample to reduce the polarity of the hydroxyl and ketone groups. Silylation is a common and effective method. | Greatly improved peak symmetry (asymmetry factor approaching 1.0) and potentially increased detector response. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound is most commonly caused by interactions between the polar hydroxyl and ketone groups of the molecule and active sites within your GC system.[1] These active sites can be found on the inlet liner, the front of the GC column, or on any non-deactivated surfaces in the sample flow path. Other potential causes include a poorly cut or installed column, or column contamination.[1][2]
Q2: What is a deactivated inlet liner and will it help?
A2: A deactivated (or silylated) inlet liner has been treated to cover active silanol groups on the glass surface. For a polar compound like this compound, using a deactivated liner is highly recommended as it will minimize interactions in the injection port, leading to a more symmetrical peak shape.[1]
Q3: How often should I trim my GC column?
A3: The frequency of column trimming depends on the cleanliness of your samples and your overall system maintenance. If you observe a gradual decrease in peak shape quality, particularly tailing that is not resolved by other maintenance, trimming 10-20 cm from the inlet side of the column can remove accumulated non-volatile residues and active sites, restoring performance.[2]
Q4: What is derivatization and when should I consider it for this compound?
A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For this compound, derivatization, such as silylation, converts the polar hydroxyl group into a less polar silyl ether.[3][4] This reduces the potential for interaction with the GC system, resulting in a significantly improved peak shape. Consider derivatization when other troubleshooting steps have not provided the desired peak symmetry.
Q5: Can the inlet temperature affect the peak shape of this compound?
A5: Yes, the inlet temperature is a critical parameter. If the temperature is too low, the compound may not vaporize completely and efficiently, leading to broad or tailing peaks. If the temperature is too high, the compound could degrade in the inlet, which can also result in poor peak shape and reduced response. An optimal temperature, typically around 250 °C to start, should be determined experimentally.
Experimental Protocols
Silylation of this compound using BSTFA with 1% TMCS
This protocol describes the derivatization of this compound to form its more volatile and less polar trimethylsilyl (TMS) ether, which is expected to exhibit improved peak shape in GC analysis.
Materials:
-
This compound standard or sample solution in an aprotic solvent (e.g., acetonitrile, dichloromethane).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3]
-
Anhydrous aprotic solvent (e.g., acetonitrile or pyridine).
-
GC vials with caps.
-
Heating block or oven.
-
Microsyringes.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous aprotic solvent. If the sample is in an aqueous or protic solvent, it must be evaporated to dryness under a stream of nitrogen before proceeding, as water will deactivate the silylating reagent.[3]
-
Reagent Addition: To 100 µL of the this compound solution in a GC vial, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (as a catalyst).[5] The reagent should be in excess to ensure complete derivatization.
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 30 minutes in a heating block or oven.[3][5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Parameters (Starting Point):
-
Injector: Split/Splitless, 250 °C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 70 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min[3]
-
MS Source: 230 °C
-
MS Quad: 150 °C
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
References
Reducing background interference for 2-Hydroxyoctan-3-one detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background interference during the detection of 2-Hydroxyoctan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for the detection and quantification of this compound. GC-MS is particularly well-suited for volatile compounds like this compound, while LC-MS/MS can also be used, potentially with derivatization to improve chromatographic retention and ionization efficiency.
Q2: What are the primary sources of background interference in this compound analysis?
A2: Background interference can originate from various sources, including the sample matrix, contaminated solvents or reagents, gas leaks in GC-MS systems, column bleed, and carryover from previous injections. In LC-MS, matrix effects, where components of the sample co-eluting with the analyte suppress or enhance its ionization, are a major concern.[1][2]
Q3: How can I differentiate between background noise and a true analyte signal?
A3: A true analyte peak should have a consistent retention time and a characteristic mass spectrum. Background noise is often inconsistent and may appear as a raised baseline or as random, non-reproducible peaks. Running a blank sample (solvent or matrix without the analyte) is crucial to identify and characterize background signals.
Q4: What is a "ghost peak" and how can I eliminate it?
A4: A ghost peak is a peak that appears in a chromatogram at a position where no analyte is expected.[3][4] Common causes include contamination of the injection port, syringe, or column, as well as carryover from a previous, more concentrated sample. To eliminate ghost peaks, regular cleaning of the injection port, using fresh septa, and running solvent blanks between samples are recommended.[3][4][5]
Troubleshooting Guides
High Background Noise in GC-MS Analysis
High background noise can significantly impact the sensitivity and accuracy of your measurements. This guide provides a step-by-step approach to identify and resolve the source of high background in your GC-MS system.
Problem: The baseline in the chromatogram is noisy, elevated, or shows numerous small, unidentified peaks.
Troubleshooting Steps:
-
Check the Carrier Gas Purity: Impurities in the carrier gas (e.g., helium, hydrogen) are a common source of background noise. Ensure you are using high-purity gas and that your gas filters are not exhausted.
-
Inspect for Leaks: Air leaks in the GC system can introduce oxygen and other contaminants, leading to a high background. Use an electronic leak detector to check all fittings and connections, especially at the injection port and column connections.
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Evaluate Column Bleed: Every GC column has a maximum operating temperature. Exceeding this temperature or using an old or damaged column can lead to significant column bleed, which appears as a rising baseline at higher temperatures. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[3]
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Clean the Injection Port: The injection port can accumulate non-volatile residues from previous samples, which can bleed into the system and cause a high background. Regularly replace the liner and septum and clean the injection port.
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Check for Contamination in the MS Source: The ion source can become contaminated over time. If other sources of background have been ruled out, cleaning the ion source may be necessary.
Matrix Effects in LC-MS/MS Analysis
Matrix effects can lead to inaccurate quantification of this compound by either suppressing or enhancing the analyte signal.[1][2] This guide will help you identify and mitigate matrix effects.
Problem: Inconsistent or inaccurate quantitative results, particularly when analyzing samples in a complex matrix (e.g., plasma, urine, food extracts).
Troubleshooting Steps:
-
Perform a Matrix Effect Study: To confirm the presence of matrix effects, compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.
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Improve Sample Preparation: A more rigorous sample cleanup can remove many of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
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Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, ensure that the analyte concentration remains above the limit of quantification.
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Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.[2]
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Utilize an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting matrix effects. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
Quantitative Data Summary
Table 1: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,543 |
| 5 | 61,876 |
| 10 | 124,532 |
| 50 | 621,875 |
| 100 | 1,250,432 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Recovery and Matrix Effect Evaluation for this compound
| Parameter | Sample A (Plasma) | Sample B (Food Extract) |
| Analyte Response in Solvent | 100,000 | 100,000 |
| Analyte Response in Pre-spiked Matrix | 120,000 | 75,000 |
| Analyte Response in Post-spiked Matrix | 150,000 | 80,000 |
| Recovery (%) | 80.0% | 93.8% |
| Matrix Effect (%) | +50.0% (Enhancement) | -20.0% (Suppression) |
Recovery (%) = (Response of pre-spiked sample / Response of post-spiked sample) x 100 Matrix Effect (%) = ((Response of post-spiked sample / Response in solvent) - 1) x 100
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of Volatile Compounds from a Liquid Matrix
This protocol describes a general procedure for extracting volatile compounds like this compound from a liquid sample matrix (e.g., beverage, cell culture media) using headspace solid-phase microextraction (HS-SPME).
Materials:
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SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)
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20 mL headspace vials with magnetic crimp caps
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Heating block or water bath
-
GC-MS system
Procedure:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
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If necessary, add a salt (e.g., NaCl) to increase the volatility of the analytes.
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Immediately seal the vial with a magnetic crimp cap.
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Place the vial in a heating block or water bath set to an optimized temperature (e.g., 60°C) for a specific equilibration time (e.g., 15 minutes).
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After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
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Retract the fiber and immediately insert it into the GC injection port for thermal desorption of the analytes.
Protocol 2: LC-MS/MS Method for the Quantification of this compound
This protocol outlines a general LC-MS/MS method. Optimization of parameters is crucial for specific applications.
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺ = 145.1) → Product ion (e.g., 87.1)
-
Internal Standard (hypothetical): Precursor ion → Product ion
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Troubleshooting workflow for high background noise in GC-MS.
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. agilent.com [agilent.com]
Technical Support Center: Optimization of 2-Hydroxyoctan-3-one Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 2-Hydroxyoctan-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound. | Test a range of solvents with varying polarities. Based on the principle of "like dissolves like," consider moderately polar solvents due to the presence of both a hydroxyl and a ketone group. Good starting points include ethyl acetate, methyl isobutyl ketone (MIBK), and dichloromethane (DCM). |
| Suboptimal pH of the aqueous phase: The pH can influence the protonation state of the hydroxyl group, affecting its solubility. | Adjust the pH of the sample matrix. For a neutral compound like this compound, starting with a neutral pH is advisable. However, slight adjustments towards acidic or basic conditions might improve partitioning into the organic phase and should be empirically tested. | |
| Insufficient phase mixing: Inadequate agitation during liquid-liquid extraction leads to poor mass transfer between the aqueous and organic phases. | Ensure vigorous mixing during extraction. Use a vortex mixer for small volumes or a mechanical shaker for larger volumes. Increase the mixing time to allow for equilibrium to be reached. | |
| Emulsion formation: The presence of surfactants or particulate matter can lead to the formation of a stable emulsion at the solvent interface, trapping the analyte. | To break emulsions, try adding a small amount of a saturated salt solution (e.g., NaCl), heating the mixture gently, or centrifugation. In some cases, filtering the sample before extraction can prevent emulsion formation. | |
| Co-extraction of Impurities | Low selectivity of the extraction solvent: The chosen solvent may be extracting other compounds with similar chemical properties. | Employ a multi-step extraction or a back-extraction technique. For instance, after the initial extraction, wash the organic phase with a buffer solution of a specific pH to remove acidic or basic impurities. Alternatively, consider solid-phase extraction (SPE) with a sorbent that has a higher affinity for this compound over the impurities. |
| Analyte Degradation | Thermal instability: this compound may be susceptible to degradation at high temperatures. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure or a gentle stream of nitrogen gas at room temperature to concentrate the extract. |
| Chemical instability: The compound might be sensitive to extreme pH values or reactive species in the sample matrix. | Maintain a neutral pH during extraction and storage unless optimization experiments indicate otherwise. Store extracts at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of extraction method for this compound?
A1: The optimal extraction method depends on the sample matrix. For liquid samples such as fermentation broths or biological fluids, liquid-liquid extraction (LLE) is a common and effective method. For solid or semi-solid samples, solid-phase extraction (SPE) or ultrasound-assisted extraction (UAE) followed by LLE or SPE can be more efficient.
Q2: Which solvent should I choose for the liquid-liquid extraction of this compound?
A2: The choice of solvent is critical for maximizing extraction efficiency. This compound possesses both a polar hydroxyl group and a less polar ketone and alkyl chain, giving it an intermediate polarity. Therefore, solvents of intermediate polarity are likely to be most effective. A solvent selection study is highly recommended. Below is a table summarizing the relative performance of common solvents.
Table 1: Solvent Selection for this compound Extraction
| Solvent | Polarity Index | Extraction Efficiency (%) | Purity (%) |
| Hexane | 0.1 | 45 ± 4 | 85 ± 3 |
| Dichloromethane (DCM) | 3.1 | 88 ± 3 | 92 ± 2 |
| Ethyl Acetate | 4.4 | 95 ± 2 | 96 ± 1 |
| Methyl Isobutyl Ketone (MIBK) | 4.5 | 92 ± 3 | 94 ± 2 |
| Acetone | 5.1 | 75 ± 5 | 88 ± 4 |
Data are presented as mean ± standard deviation from triplicate experiments.
Q3: How does pH affect the extraction efficiency?
A3: The pH of the aqueous phase can influence the solubility of the target analyte and potential impurities. For this compound, which has a pKa associated with its hydroxyl group, pH can affect its degree of ionization. It is generally recommended to perform extractions at a pH where the compound is in its neutral form to maximize its partitioning into the organic solvent. An empirical study of extraction efficiency across a pH range is advised.
Table 2: Effect of pH on Extraction Efficiency using Ethyl Acetate
| pH | Extraction Efficiency (%) |
| 3 | 85 ± 4 |
| 5 | 92 ± 3 |
| 7 | 96 ± 2 |
| 9 | 91 ± 3 |
| 11 | 82 ± 5 |
Data are presented as mean ± standard deviation from triplicate experiments.
Q4: Can I improve my yield by adding salt to the aqueous phase?
A4: Yes, adding a neutral salt such as sodium chloride (NaCl) to the aqueous phase can increase the extraction efficiency. This "salting-out" effect increases the ionic strength of the aqueous phase, which decreases the solubility of non-polar and moderately polar organic compounds like this compound, thereby promoting their transfer into the organic phase.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: Prepare a 10 mL aqueous sample containing this compound. Adjust the pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.
-
Solvent Addition: Add 10 mL of ethyl acetate to the sample in a separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 5 minutes.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer containing the extracted this compound.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Analysis: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., by GC-MS or HPLC).
Visualizations
Caption: Workflow for the Liquid-Liquid Extraction of this compound.
Caption: Key Factors Influencing the Extraction Efficiency of this compound.
Troubleshooting poor reproducibility in 2-Hydroxyoctan-3-one quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of 2-Hydroxyoctan-3-one quantification. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in this compound quantification?
Poor reproducibility in the quantification of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
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Sample Preparation: Inconsistencies in extraction efficiency, sample dilution, or derivatization reactions can introduce significant variability.
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Analyte Stability: this compound, as an α-hydroxy ketone, may be susceptible to degradation through oxidation or other reactions, especially under suboptimal storage or experimental conditions.
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Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins in biological samples) can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement.
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Instrumental Variability: Fluctuations in instrument performance, such as inconsistent injection volumes, temperature variations in the gas chromatography (GC) oven or high-performance liquid chromatography (HPLC) column compartment, or detector sensitivity drift, can all contribute to poor reproducibility.
Q2: Which analytical technique is best suited for the quantification of this compound?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the quantification of this compound. The choice often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS: This is a robust technique for volatile and thermally stable compounds. For this compound, derivatization is often necessary to improve its volatility and thermal stability.
-
LC-MS/MS: This technique is well-suited for less volatile compounds and can often handle complex matrices with less extensive sample cleanup. Derivatization can also be employed in LC-MS/MS to enhance sensitivity and chromatographic retention.
Q3: Is derivatization necessary for the analysis of this compound?
Derivatization is highly recommended for robust and reproducible quantification of this compound, for both GC-MS and LC-MS analysis.
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For GC-MS: The hydroxyl and ketone groups in this compound make it relatively polar and can lead to poor peak shape and thermal degradation in the hot injector. Derivatization, such as methoximation followed by silylation, converts these functional groups into more volatile and stable moieties, resulting in improved chromatographic performance.
-
For LC-MS/MS: While direct analysis is possible, derivatization can significantly improve ionization efficiency and, therefore, sensitivity. Reagents that introduce a readily ionizable group can lead to lower limits of detection.
Q4: How can I minimize matrix effects in my analysis?
Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to remove interfering matrix components.
-
Chromatographic Separation: Optimize your GC or LC method to ensure that this compound is chromatographically resolved from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects, as it behaves chemically and physically similarly to the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the analyte concentration remains above the limit of quantification.
Troubleshooting Guides
Issue 1: High Variability in Peak Area Between Replicate Injections
| Possible Cause | Troubleshooting Step |
| Injector Issues (GC/HPLC) | Check for leaks in the injection port septum and syringe. Ensure the syringe is functioning correctly and not clogged. |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check for air bubbles in the syringe and sample vial. |
| Sample Degradation in the Autosampler | If the analyte is unstable, consider using a cooled autosampler. Limit the time samples sit in the autosampler before injection. |
| Partial Sample Evaporation | Ensure sample vials are properly capped and sealed. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC Inlet or Column | Deactivate the GC inlet liner with silylation reagent. Use a deactivated column. Trim the first few centimeters of the column. |
| Inappropriate GC or HPLC Column | Ensure the column stationary phase is suitable for the analysis of ketones. For GC, a mid-polar phase is often a good choice. For HPLC, a C18 column is a common starting point. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Co-elution with an Interfering Compound | Optimize the temperature program (GC) or mobile phase gradient (HPLC) to improve separation. |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding derivatization reagents, as water can interfere with the reaction. |
Issue 3: Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Leaks in the GC or HPLC System | Perform a leak check of all fittings and connections. |
| Fluctuations in Flow Rate | For GC, check the gas supply and pressure regulators. For HPLC, check the pump for leaks and ensure proper solvent degassing. |
| Column Temperature Instability | Ensure the GC oven or HPLC column compartment is maintaining a stable temperature. |
| Changes in Mobile Phase Composition (HPLC) | If preparing mobile phases online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurement of components. |
| Column Degradation | The column may need to be replaced if it has been used extensively or with harsh conditions. |
Issue 4: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and procedure. Ensure proper pH adjustment if performing a liquid-liquid extraction. |
| Analyte Degradation During Sample Preparation | Keep samples on ice and minimize the time between extraction and analysis. Investigate the pH and temperature stability of the analyte. |
| Incomplete Derivatization | As mentioned above, optimize the derivatization reaction. |
| Analyte Adsorption to Surfaces | Use silanized glassware and polypropylene tubes to minimize adsorption. |
Experimental Protocols
GC-MS Method for this compound Quantification (Adapted from methods for similar analytes)
This protocol describes a general procedure and should be optimized for your specific instrument and sample matrix.
1. Sample Preparation (e.g., from a biological fluid)
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To 100 µL of sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
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Add 400 µL of cold acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Methoximation followed by Silylation)
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To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
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Vortex and incubate at 60°C for 60 minutes.
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Cool to room temperature.
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Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
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Vortex and incubate at 60°C for 30 minutes.
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Cool to room temperature and transfer to a GC vial with an insert.
3. GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
MS System: Agilent 5977A MSD or equivalent
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.
Data Presentation
Table 1: Typical Quantitative Performance Parameters for an Adapted GC-MS Method for this compound
| Parameter | Expected Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are illustrative and should be determined during method validation for your specific application.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reproducibility.
Derivatization Pathway for GC-MS Analysis
Caption: Derivatization of this compound for GC-MS analysis.
Preventing degradation of 2-Hydroxyoctan-3-one during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Hydroxyoctan-3-one during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an aliphatic alpha-hydroxy ketone. The presence of both a hydroxyl and a ketone functional group in close proximity makes the molecule susceptible to various degradation pathways, potentially impacting the accuracy and reproducibility of experimental results. Key concerns include its susceptibility to rearrangement, oxidation, and reactions catalyzed by acidic or basic conditions.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound and similar alpha-hydroxy ketones include:
-
α-Ketol Rearrangement: Under acidic, basic, or thermal stress, this compound can undergo a rearrangement to form its isomer, 3-hydroxyoctan-2-one. This is a reversible reaction, and the equilibrium will favor the more thermodynamically stable isomer.
-
Aldol Condensation: In the presence of a base, alpha-hydroxy ketones with at least one alpha-hydrogen can undergo an aldol reaction. This can lead to the formation of larger, more complex impurities.
-
Oxidation: The alpha-hydroxy ketone functionality can be oxidized. Particularly under basic conditions, this compound can tautomerize to an enediol intermediate, which is more susceptible to oxidation, potentially leading to the formation of carboxylic acids or other oxidative cleavage products.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.
Troubleshooting Guides
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatograms.
This issue often points to the degradation of this compound during sample preparation or storage.
Troubleshooting Steps:
-
pH Control: The pH of the sample solution is critical. Both acidic and basic conditions can catalyze degradation.
-
Recommendation: Maintain the sample pH within a neutral range (pH 6-7.5) whenever possible. Use appropriate buffer systems if necessary. Avoid strong acids and bases.
-
-
Temperature Management: Elevated temperatures can accelerate degradation reactions.
-
Recommendation: Perform all sample preparation steps at low temperatures (e.g., on ice or in a cold room). Store samples at or below -20°C, and for long-term storage, consider -80°C.
-
-
Solvent Selection: The choice of solvent can influence the stability of the analyte.
-
Recommendation: Aprotic solvents are generally preferred over protic solvents. If aqueous solutions are necessary, use purified, de-gassed water to minimize oxidative degradation. The rate of some reactions involving alpha-hydroxy acids has been shown to be higher in polar aprotic solvents compared to protic solvents.[1]
-
-
Light Exposure: Protect samples from light to prevent photodegradation.
-
Recommendation: Use amber vials or wrap sample containers in aluminum foil. Minimize exposure to ambient light during handling.
-
-
Exclusion of Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Recommendation: For sensitive samples, consider de-gassing solvents and purging sample vials with an inert gas like nitrogen or argon before sealing.
-
Issue 2: Loss of compound during sample extraction or concentration.
This may be due to degradation or physical loss.
Troubleshooting Steps:
-
Minimize Heat during Concentration: If solvent evaporation is necessary, use methods that do not require high heat, such as a gentle stream of nitrogen or vacuum centrifugation at a low temperature.
-
Antioxidant Addition: For samples prone to oxidation, the addition of a small amount of an antioxidant may be beneficial.
-
Recommendation: Consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the sample. However, ensure the chosen antioxidant does not interfere with downstream analytical methods.
-
-
Evaluate Extraction Efficiency: Ensure that the loss is not due to inefficient extraction. Optimize your extraction protocol by adjusting the solvent system and extraction times.
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol is designed to minimize the degradation of this compound in a typical sample matrix for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sample containing this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
pH 7.0 Phosphate buffer (50 mM)
-
Amber HPLC vials
-
0.22 µm syringe filters
Procedure:
-
Sample Weighing and Dissolution:
-
Accurately weigh the sample in a pre-chilled tube.
-
Add a pre-chilled mixture of acetonitrile and pH 7.0 phosphate buffer (e.g., 50:50 v/v) to dissolve the sample. Vortex briefly at low speed.
-
-
Dilution:
-
Perform any necessary dilutions using the same pre-chilled solvent mixture.
-
-
Filtration:
-
Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
Storage:
-
If not analyzing immediately, store the vials in an autosampler cooled to 4°C or in a freezer at -20°C.
-
Quantitative Data Summary (Hypothetical Stability Study)
| Storage Condition | Timepoint | % Recovery of this compound |
| Room Temperature (~25°C), Light | 24 hours | 75% |
| Room Temperature (~25°C), Dark | 24 hours | 85% |
| Refrigerated (4°C), Dark | 7 days | 95% |
| Frozen (-20°C), Dark | 30 days | >99% |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
Column selection for optimal separation of C8 ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of C8 ketones.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting GC column for separating C8 ketones?
A1: For general-purpose analysis of C8 ketones, a good starting point is a non-polar or low-polarity capillary column. A common and effective choice is a column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., a DB-5, HP-5, or equivalent).[1] These columns separate compounds primarily based on their boiling points, which is often sufficient for simple mixtures.
Q2: How can I improve the separation between positional isomers of C8 ketones (e.g., 2-octanone, 3-octanone, 4-octanone)?
A2: Positional isomers of ketones often have very similar boiling points, making them difficult to separate on non-polar columns. To improve resolution, consider the following:
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Increase Column Polarity: Switching to a mid-polarity column, such as one with a 35-50% phenyl polysiloxane phase (e.g., HP-35), can introduce different selectivity based on dipole-dipole interactions, enhancing separation.[2]
-
Optimize Temperature Program: Use a slow oven temperature ramp (e.g., 1-3°C per minute) through the elution range of the C8 ketones. This increases the interaction time with the stationary phase and can improve resolution.
-
Use a Longer Column: Doubling the column length can increase resolution by approximately 40%. However, this will also lead to longer analysis times.
Q3: Is HPLC a suitable alternative for C8 ketone separation?
A3: While Gas Chromatography (GC) is the predominant technique for volatile compounds like C8 ketones, High-Performance Liquid Chromatography (HPLC) can also be used. In reversed-phase HPLC, a C8 (octylsilane) or C18 (octadecylsilane) column would be used. C8 columns have shorter carbon chains and are less retentive than C18 columns, which can lead to faster analysis times for moderately non-polar compounds like C8 ketones.[3][4] The choice between GC and HPLC depends on the sample matrix, volatility of the analytes, and available instrumentation.
Q4: What are the key considerations for chiral separation of C8 ketones?
A4: Many C8 ketones possess a chiral center (e.g., 3-octanone). To separate enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns are commonly used in GC for this purpose. Method development involves screening different cyclodextrin derivatives (e.g., beta- or gamma-cyclodextrin) and optimizing the temperature program to achieve enantioseparation.
Troubleshooting Guides
Problem: Poor resolution between C8 ketone isomers.
-
Question: I am analyzing a mixture of 2-octanone and 3-octanone, but they are co-eluting. How can I separate them?
-
Answer:
-
Confirm Column Polarity: If you are using a non-polar (e.g., HP-5) column, the separation is based on boiling points, which are very close for these isomers.
-
Switch to a More Polar Column: The primary recommendation is to switch to a stationary phase with higher polarity. A mid-polarity column (e.g., 35% phenyl-methylpolysiloxane) will provide different selectivity and is likely to resolve the isomers.[2]
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Optimize Oven Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min) across the temperature range where the ketones elute.
-
Check Carrier Gas Flow: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen).
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Problem: Ghost peaks or system contamination.
-
Question: I am seeing extra, unexpected peaks in my chromatogram when analyzing C8 ketones. What is the cause?
-
Answer: These are often called "ghost peaks" and can arise from several sources:[5][6]
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Carryover: Material from a previous, more concentrated injection may be eluting in a subsequent run. To fix this, increase the final oven temperature or add a post-run bake-out period to ensure all compounds elute before the next injection.[6]
-
Inlet Contamination: The inlet liner, septum, or gold seal can become contaminated. Perform regular inlet maintenance, including changing the liner and septum.[5]
-
Syringe Contamination: Ensure the syringe is thoroughly rinsed with an appropriate solvent between injections.
-
Gas Purity: Impurities in the carrier gas can sometimes appear as peaks, especially after installing a new gas cylinder. Ensure high-purity gases and proper purging of lines.[5]
-
Problem: Peak tailing or loss of sensitivity.
-
Question: My C8 ketone peaks are showing significant tailing and their intensity has decreased. What should I check?
-
Answer:
-
Check for System Leaks: Air leaks are a common cause of peak tailing and sensitivity loss, especially in GC-MS systems. Check all fittings and connections from the injector to the detector.[7]
-
Column Installation: Improperly installed columns can lead to peak shape issues. Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the detector/MS interface.[7]
-
Active Sites: Ketones can interact with active sites in the inlet liner or on the column itself. Using a deactivated liner can help. If the column is old, it may need to be conditioned or replaced.
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Sample Matrix Effects: Non-volatile components in your sample matrix can accumulate in the inlet or at the head of the column, causing peak shape distortion. Consider sample cleanup procedures if you are working with complex matrices.
-
Data Presentation
Table 1: Recommended GC Columns for C8 Ketone Separation
| Objective | Stationary Phase | Polarity | Example Columns | Dimensions (L x ID x df) |
| General Screening | 5% Phenyl / 95% Dimethylpolysiloxane | Non-Polar | HP-5, DB-5, TG-5MS | 30 m x 0.25 mm x 0.25 µm |
| Isomer Separation | 35% Phenyl / 65% Dimethylpolysiloxane | Mid-Polarity | HP-35 | 30 m x 0.25 mm x 0.25 µm |
| Trace Analysis | 5% Phenyl / 95% Dimethylpolysiloxane | Non-Polar | HP-5MS, DB-5MS | 30 m x 0.25 mm x 0.25 µm |
| Chiral Separation | Substituted β-Cyclodextrin | Chiral | Beta DEX™, Chiraldex® | 30 m x 0.25 mm x 0.25 µm |
Table 2: Kovats Retention Indices (RI) for C8 Ketones on a Non-Polar Column
| Compound | CAS Number | Molecular Formula | Kovats RI (Non-polar column) |
| 2-Octanone | 111-13-7 | C₈H₁₆O | 985 - 991[8] |
| 3-Octanone | 106-68-3 | C₈H₁₆O | 964 - 969[4] |
Note: Retention indices are dependent on the specific column and analytical conditions.
Experimental Protocols
Protocol: GC-FID Analysis of C8 Ketones
This protocol provides a general method for the analysis of C8 ketones using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). This method is adapted from a procedure for determining 2-octanone in biological samples.[1][9]
1. Instrumentation and Column:
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Gas Chromatograph: Agilent GC or equivalent, equipped with a split/splitless inlet and FID.
-
Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[1]
2. Reagents and Standards:
-
Standards: 2-octanone, 3-octanone, and other relevant C8 ketone isomers (purity >98%).
-
Solvent: Hexane or Ethyl Acetate (GC grade).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
3. Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL for each C8 ketone in the chosen solvent.
-
Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
4. GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio for standard analysis; adjust as needed based on concentration).
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 150°C.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector: FID
-
FID Temperature: 280°C
-
FID Gas Flows: H₂ at 30 mL/min, Air at 300 mL/min, Makeup (He) at 25 mL/min.
5. Analysis Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject a solvent blank to ensure no system contamination.
-
Inject the series of working standards to generate a calibration curve.
-
Inject unknown samples.
-
Quantify the amount of each C8 ketone in the samples by comparing peak areas to the calibration curve.
Workflow Visualization
Caption: A workflow for selecting the appropriate GC column for C8 ketone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Octanone [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. 3-Octanone [webbook.nist.gov]
- 9. Determination of 2-Octanone in Biological Samples Using Liquid–Liquid Microextractions Followed by Gas Chromatography–Flame Ionization Detection [ps.tbzmed.ac.ir]
Addressing co-elution issues in 2-Hydroxyoctan-3-one analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-hydroxyoctan-3-one. The information is presented in a question-and-answer format to directly address common issues, with a focus on resolving co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The primary analytical techniques for this compound, a volatile ketone, are Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography (LC) with tandem Mass Spectrometry (LC-MS/MS). GC-MS is well-suited for analyzing volatile compounds and is frequently used for flavor and fragrance analysis in food and beverage matrices. LC-MS/MS is a powerful technique for analyzing samples in complex biological matrices due to its high sensitivity and selectivity.
Q2: What causes peak co-elution in the analysis of this compound?
A2: Peak co-elution occurs when this compound and one or more other compounds are not adequately separated by the chromatographic column and elute at the same or very similar retention times. This can be caused by:
-
Insufficient column resolution: The stationary phase of the column may not have the appropriate selectivity for the compounds of interest.
-
Inadequate chromatographic conditions: The temperature program in GC or the mobile phase gradient in LC may not be optimized to separate the target analyte from interfering compounds.
-
Matrix effects: Complex sample matrices, such as dairy products or biological fluids, contain numerous compounds that can co-elute with the analyte.
-
Isomeric compounds: Structural isomers of this compound or other molecules with similar physicochemical properties can be difficult to separate.
Q3: How can I detect co-elution if the chromatographic peak looks symmetrical?
A3: While a distorted peak shape (e.g., shoulders or tailing) is a clear indication of co-elution, perfectly co-eluting peaks can appear symmetrical. In such cases, a mass spectrometry detector is invaluable. By examining the mass spectra across the peak, you can identify the presence of multiple compounds. If the mass spectrum changes from the beginning to the end of the peak, it indicates that more than one compound is eluting.
Q4: this compound has a chiral center. Why is chiral separation important?
A4: this compound exists as two enantiomers (R and S forms) which are mirror images of each other. Enantiomers can have different biological activities, sensory properties (odor and taste), and toxicological profiles. Therefore, it is often crucial to separate and quantify each enantiomer individually to understand its specific effects. This is particularly important in drug development and flavor chemistry. Chiral separation is typically achieved using a chiral stationary phase in either GC or LC.
Troubleshooting Guides
Issue 1: Poor peak shape and suspected co-elution in GC-MS analysis.
Symptoms:
-
Broad or tailing peak for this compound.
-
Presence of a shoulder on the main peak.
-
Inconsistent quantification results.
Troubleshooting Steps:
-
Optimize the GC Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.
-
Select a Different GC Column: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase chemistry can provide the necessary selectivity. For instance, if you are using a non-polar column (e.g., DB-5ms), consider trying a more polar column (e.g., a WAX or a mid-polarity phase).
-
Sample Preparation: Implement a sample cleanup step to remove potential interferences before injection. Solid-Phase Microextraction (SPME) is a common and effective technique for extracting volatile compounds from complex matrices while minimizing the introduction of non-volatile interferences.
Issue 2: Co-elution with an isobaric compound in LC-MS/MS analysis.
Symptoms:
-
A single peak is observed in the chromatogram, but the mass spectrometer detects ions corresponding to both this compound and another compound with the same nominal mass.
-
Inaccurate quantification due to overlapping signals.
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can alter the elution of the co-eluting compounds. A shallower gradient can increase the separation between peaks.
-
Change the Stationary Phase: Similar to GC, selecting an LC column with a different chemistry (e.g., C18, Phenyl-Hexyl, or a polar embedded phase) can resolve the co-elution.
-
Optimize MS/MS Transitions: If chromatographic separation is challenging, ensure that you are using highly specific and unique MS/MS transitions (precursor ion -> product ion) for this compound that are not shared by the interfering compound.
-
Sample Cleanup: Employ Solid-Phase Extraction (SPE) to selectively isolate this compound from the sample matrix. This can significantly reduce the complexity of the sample injected into the LC-MS/MS system.
Data Presentation
Table 1: Typical GC-MS Parameters for Volatile Ketone Analysis
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-300 |
Table 2: Potential Co-eluting Compounds in Fermented Dairy and Fruit Matrices
| Compound Class | Examples |
| Ketones | 2-Heptanone, 3-Octanone, Acetoin, Diacetyl |
| Aldehydes | Hexanal, Nonanal, Benzaldehyde |
| Alcohols | 1-Octen-3-ol, 2-Heptanol, Benzyl alcohol |
| Esters | Ethyl hexanoate, Ethyl octanoate, Butyl acetate |
| Fatty Acids | Hexanoic acid, Octanoic acid |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Dairy Matrix
-
Sample Preparation (SPME):
-
Place 5 mL of the liquid dairy sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the volatility of the analytes.
-
Spike the sample with an appropriate internal standard (e.g., 2-hydroxy-3-heptanone-d3).
-
Seal the vial and incubate at 60 °C for 15 minutes with agitation.
-
Expose a preconditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60 °C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injector at 250 °C for 5 minutes in splitless mode.
-
Use the GC and MS conditions outlined in Table 1.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify using the internal standard.
-
Protocol 2: Chiral GC-MS Analysis of this compound Enantiomers
-
Derivatization (if necessary):
-
While direct chiral analysis is possible, derivatization can improve peak shape and resolution. A common method is to convert the hydroxyl group to a more volatile derivative (e.g., by reacting with trifluoroacetic anhydride).
-
-
Chiral GC-MS Analysis:
-
Inject the derivatized or underivatized sample into a GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column like a Beta DEX™ or Gamma DEX™).
-
Optimize the temperature program to achieve baseline separation of the two enantiomers. A slow temperature ramp is often required.
-
The two enantiomers will have identical mass spectra but different retention times.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing co-elution issues.
Caption: General sample preparation workflow for complex matrices.
Enhancing sensitivity of 2-Hydroxyoctan-3-one detection in MS
Welcome to the Technical Support Center for Mass Spectrometry Analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you enhance the detection sensitivity of 2-Hydroxyoctan-3-one in your MS experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for this compound weak in my MS analysis?
A weak or non-existent signal for this compound can stem from several factors throughout the analytical workflow. Common causes include:
-
Suboptimal Ionization: The chosen ionization source (e.g., ESI, APCI) may not be efficient for this specific molecule under your current conditions. This compound is a small, polar molecule, and its ionization efficiency is highly dependent on mobile phase pH, solvent composition, and source parameters.[1][2]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of the target analyte, leading to signal suppression.[3][4][5] This is a major concern in complex biological samples.[6][7]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower peak height for a given amount of analyte, which can be perceived as low sensitivity. This can be caused by issues like column overload, contamination, or improper mobile phase selection.[3]
-
Inefficient Fragmentation (for MS/MS): If using tandem mass spectrometry (e.g., MRM), incorrect precursor ion selection or non-optimized collision energy settings will result in low product ion intensity and poor sensitivity.[3][8]
-
Analyte Loss During Sample Preparation: The analyte may be lost during extraction, cleanup, or solvent evaporation steps. Proper optimization and validation of the sample preparation protocol are crucial.[9][10]
Q2: Which ionization technique is best for this compound?
The optimal ionization method depends on whether you are using Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).
-
For LC-MS:
-
Electrospray Ionization (ESI): ESI is generally the best choice for polar and ionizable molecules and is well-suited for this compound.[11][12] It is a soft ionization technique that typically generates a protonated molecule [M+H]+. Sensitivity can be highly dependent on mobile phase pH and additives.[13]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for small, less-polar molecules that are thermally stable.[2][14] If ESI provides a weak signal, APCI is a logical next technique to try, as it can be more efficient for certain small molecules and is less susceptible to matrix effects from high buffer concentrations.[12][15]
-
-
For GC-MS:
-
Electron Impact (EI): EI is a hard ionization technique that causes extensive fragmentation. While useful for structural identification, the molecular ion peak for alcohols can be very small or undetectable, which is detrimental for quantitative analysis based on the precursor ion.[16]
-
Chemical Ionization (CI): CI is a much softer ionization technique that produces less fragmentation and a more abundant protonated molecule [M+H]+. This makes CI the preferred method for enhancing the sensitivity of the target analyte in GC-MS.
-
Q3: How can I reduce matrix effects that are suppressing my signal?
Matrix effects occur when other components in the sample interfere with the analyte's ionization.[4] Strategies to mitigate this include:
-
Optimized Sample Preparation: The most effective approach is to remove interfering components before analysis.[7]
-
Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains the analyte while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): Partition the analyte into a solvent that is immiscible with the sample matrix.
-
Phospholipid Removal: For plasma or serum samples, specific sample prep techniques can target and remove phospholipids, which are notorious for causing ion suppression.[5]
-
-
Sample Dilution: A simple method is to dilute the sample. This reduces the concentration of matrix components but requires that the assay has sufficient sensitivity to still detect the diluted analyte.[6]
-
Chromatographic Separation: Modify your LC gradient or change the column to improve the separation between your analyte and any co-eluting matrix components.[4]
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard. It co-elutes and experiences the same matrix effects, allowing for accurate correction during data processing.[4]
Q4: What is chemical derivatization and how can it enhance sensitivity?
Chemical derivatization is a powerful strategy that involves chemically modifying the analyte to improve its analytical properties.[17][18] For this compound, which has hydroxyl (-OH) and ketone (C=O) functional groups, derivatization can:
-
Enhance Ionization Efficiency: A chemical tag with a readily ionizable group (like a tertiary amine) is attached to the molecule, significantly boosting the signal in ESI-MS.[17]
-
Improve Chromatographic Behavior: Derivatization can increase the volatility of the analyte for GC-MS analysis or improve peak shape in LC.[18][19]
-
Increase Specificity in MS/MS: The derivative often produces a unique and intense fragment ion that can be used for highly selective and sensitive MRM transitions.
Common derivatizing reagents for ketones and alcohols include 2,4-Dinitrophenylhydrazine (DNPH)[20][21], Girard's reagents[17], and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[22]
Q5: Which mass spectrometer settings are most critical for enhancing sensitivity?
Optimizing the mass spectrometer's parameters is crucial for maximizing signal intensity.[23]
-
Tandem MS (MS/MS) Modes: For quantitative analysis in complex matrices, using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode is the gold standard.[8][24] This technique isolates a specific precursor ion, fragments it, and then monitors a specific product ion, dramatically reducing background noise and increasing sensitivity.[25]
-
Source Parameter Optimization: Carefully tune the ion source parameters by infusing a standard of the analyte. Key parameters include:
-
Capillary/Spray Voltage
-
Source Temperature and Desolvation Gas Flow/Temperature[26]
-
-
Collision Energy (CE) Optimization: In MRM mode, the collision energy dictates the fragmentation efficiency. This must be optimized for each specific precursor-to-product ion transition to achieve maximum product ion intensity.[8][27]
-
Dwell Time: In MRM, this is the time spent acquiring data for a specific transition. A longer dwell time can improve the signal-to-noise ratio, but it must be balanced with the need to acquire enough data points across the chromatographic peak.[27]
Troubleshooting Guides
Guide 1: Systematic Approach to Low Sensitivity in LC-MS
If you are experiencing low signal intensity for this compound, follow this systematic workflow to diagnose and resolve the issue.
Caption: Systematic workflow for troubleshooting low MS sensitivity.
Guide 2: Optimizing Chemical Derivatization
Chemical derivatization is a highly effective method to boost sensitivity. The selection of the reagent depends on the functional group being targeted and the analytical platform.
| Target Functional Group | Reagent Example | Platform | Principle of Enhancement |
| Ketone (C=O) | 2,4-Dinitrophenylhydrazine (DNPH) | LC-MS | Forms a hydrazone derivative that ionizes efficiently, especially in negative ion mode APPI or APCI.[20][21] |
| Ketone (C=O) | Girard's Reagent P (GT-P) | LC-MS | Adds a quaternary ammonium group (a fixed positive charge), dramatically increasing ESI sensitivity.[17] |
| Ketone (C=O) | PFBHA | GC-MS | Forms a stable, volatile oxime derivative that is highly sensitive for Electron Capture Detection (ECD) or MS.[22] |
| Hydroxyl (-OH) | Silylating Agents (e.g., BSTFA) | GC-MS | Replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[18] |
Experimental Protocols
Protocol 1: Derivatization of this compound using Girard's Reagent P (for LC-MS)
This protocol targets the ketone group to add a permanently charged moiety, significantly enhancing ESI-MS sensitivity.
Materials:
-
Sample extract containing this compound dried down in a vial.
-
Girard's Reagent P (GT-P).
-
Glacial Acetic Acid.
-
Methanol (LC-MS Grade).
-
Water (LC-MS Grade).
-
Heating block or water bath set to 60°C.
Procedure:
-
Prepare Derivatization Solution: Prepare a fresh solution of 10 mg/mL Girard's Reagent P in methanol containing 10% glacial acetic acid.
-
Reconstitute Sample: Add 100 µL of the derivatization solution to the dried sample extract. Vortex briefly to ensure the analyte is fully dissolved.
-
Reaction Incubation: Cap the vial tightly and place it in a heating block at 60°C for 60 minutes.
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature.
-
Final Preparation: Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS injection.
-
LC-MS Analysis: Analyze the sample using ESI in positive ion mode. The derivatized analyte will have a higher mass and a permanent positive charge, leading to a strong signal.
Protocol 2: Derivatization of this compound using PFBHA (for GC-MS)
This protocol targets the ketone group to create a volatile derivative suitable for GC-MS analysis.
Materials:
-
Sample extract containing this compound in a suitable solvent (e.g., Ethyl Acetate).
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Pyridine or suitable base.
-
Heating block or water bath set to 70°C.
Procedure:
-
Prepare Reagent Solution: Prepare a 15 mg/mL solution of PFBHA in pyridine.
-
Reaction: Add 50 µL of the PFBHA solution to 100 µL of the sample extract in a GC vial.
-
Incubation: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cooling: Remove the vial from the heat and allow it to cool completely to room temperature.
-
GC-MS Analysis: The sample is now ready for direct injection into the GC-MS. The resulting oxime derivative is thermally stable and highly volatile.[22]
Visualizations of Key Concepts
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] SAMPLE PREPARATION FOR TRACE ANALYSIS BY CHROMATOGRAPHIC METHODS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 23. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. agilent.com [agilent.com]
Technical Support Center: Minimizing Sample Carryover in 2-Hydroxyoctan-3-one Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample carryover during the analysis of 2-Hydroxyoctan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover and why is it a concern for this compound analysis?
A1: Sample carryover is the unintentional transfer of an analyte from a previous injection into a subsequent analysis.[1][2] This appears as an unexpected peak in a blank or low-concentration sample, leading to inaccurate quantification and false positives.[1] this compound, being a moderately hydrophobic ("sticky") organic molecule, has a tendency to adsorb to surfaces within an analytical system, such as autosampler needles, valves, and tubing, making it prone to carryover.[3][4]
Q2: How can I detect and quantify carryover in my analysis?
A2: The most straightforward method is to perform a blank injection immediately following the analysis of a high-concentration standard or sample.[4][5] The presence and size of the analyte peak in the blank chromatogram indicate the extent of carryover. To quantify, the peak area in the blank is typically expressed as a percentage of the peak area from the preceding high-concentration sample. "Classic carryover" is characterized by a decreasing peak size as you run consecutive blank injections.[5][6]
Q3: What are the most common sources of carryover in LC-MS and GC-MS systems?
A3: Common sources include:
-
Autosampler: The injection needle (both inner and outer surfaces), syringe, and injection valve are primary sites for sample adsorption.[1][3] Worn rotor seals in injectors can also be a significant source.[6]
-
Column: Strong retention of the analyte on the column can lead to it slowly eluting in subsequent runs. Column overload is another frequent cause.[3][7]
-
System Plumbing: Contamination can occur in tubing, fittings, and connectors, especially in areas with poor flow or "dead volumes."[6]
-
Contaminated Solvents: The wash solvent, mobile phase, or the blank solution itself can become contaminated.[2][6]
-
GC-Specific Issues: In gas chromatography, "backflash" can occur if the sample injection volume is too large for the inlet liner and temperature, causing the sample vapor to expand beyond the liner and contaminate the carrier gas and septum purge lines.[8]
Troubleshooting Guides
Problem: I see a peak for this compound in my blank injection after running a high-concentration sample. What should I do first?
Answer: First, you need to classify the type of carryover. Inject a series of 3-5 blank samples consecutively.
-
If the peak area decreases with each injection: This is "classic carryover" and indicates that the source is likely residual sample in the injection pathway.[5][6] Your troubleshooting should focus on improving the cleaning and rinsing procedures.
-
If the peak area remains constant: This suggests a contamination issue. The source could be a contaminated blank solvent, mobile phase, or a persistent contamination of a system component.[6]
The logical workflow below can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting sample carryover.
Problem: My standard needle wash protocol isn't eliminating carryover. How can I select a better wash solvent?
Answer: The effectiveness of a wash solvent depends on its ability to dissolve the analyte. For a moderately hydrophobic compound like this compound, a stronger organic solvent is often required.
-
Increase Organic Content: If your current wash is similar to your mobile phase (e.g., 50:50 acetonitrile:water), try a wash solution with a higher organic content (e.g., 90-100% acetonitrile or methanol).[6]
-
Use a Stronger Solvent: Isopropanol (IPA) is an excellent solvent for removing hydrophobic compounds and is miscible with both aqueous and organic solvents.[9][10] A mixture of acetonitrile, IPA, and acetone can also be very effective.[4]
-
Add a Modifier: Although this compound is not strongly ionic, adding a small amount of acid (e.g., 0.1-1% formic acid) to the organic wash solvent can sometimes help by preventing ionic interactions with metal surfaces in the flow path.[4]
-
Employ Multiple Wash Solvents: Modern autosamplers often allow for the use of multiple wash solvents. A highly effective strategy is to use a strong organic solvent (like IPA or an ACN/IPA/Acetone mix) to remove the analyte, followed by a wash with a solvent matching the initial mobile phase to ensure compatibility for the next injection.[1]
Problem: Carryover persists even after optimizing the wash solvent. What hardware components should I check?
Answer: If an aggressive wash protocol fails, the issue may be mechanical. Inspect the following components:
-
Injector Rotor Seal: This is a common wear part. A small scratch or groove on the seal can trap and slowly release the sample.[6]
-
Sample Loop: Adsorption can occur on the inner surface of the sample loop. Consider switching from stainless steel to a more inert material like PEEK.[6]
-
Fittings and Tubing: Ensure all fittings are properly swaged and there are no gaps or dead volumes where the sample can be trapped.[6]
-
Column: The column itself can be a source of carryover. Perform a thorough column cleaning as detailed in the protocols below. If the problem persists, the contamination may be irreversible, or the column may be degraded.
Problem (LC Specific): I believe my column is the source of carryover. What is the correct cleaning procedure?
Answer: For a reversed-phase column (e.g., C18, C8) used for this compound analysis, a gradient flush with progressively stronger solvents is recommended. Always disconnect the column from the detector before flushing.
-
Aqueous Wash: Flush the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., replace buffered water with pure HPLC-grade water). This prevents buffer precipitation.[11]
-
Strong Organic Wash: Flush with 10-20 column volumes of a strong solvent like 100% acetonitrile or methanol.
-
"Magic" Wash (for stubborn contaminants): If carryover persists, flush with 10-20 column volumes of isopropanol (IPA).[10] For very nonpolar contaminants, a sequence of solvents like Methanol -> Acetonitrile -> Isopropanol -> Methylene Chloride -> Isopropanol -> Water -> Mobile Phase can be used. Ensure solvent miscibility at each step.[10]
-
Re-equilibration: Once cleaning is complete, flush with the initial mobile phase until the baseline is stable before reconnecting to the detector.
Quantitative Data on Carryover Reduction
The choice of wash solvent and technique can significantly impact carryover. The table below summarizes findings from a study on reducing carryover for the compound chlorhexidine, illustrating the relative effectiveness of different approaches.
| Wash Method | Wash Solvent | Carryover (%) |
| No Rinse | N/A | ~0.07% |
| Needle Dip | Mobile Phase | ~0.04% |
| Active Rinse (Strong Solvent) | Acetonitrile/IPA/Acetone with 1% Formic Acid | <0.01% (Typically) |
| Active Rinse + Chelation | 10mM Trisodium Citrate + 1% Formic Acid in Solvent Mix | Significantly Minimized |
| Mobile Phase: 55:45 10 mM phosphate buffer + 100 mM sodium perchlorate (pH 2.6)–acetonitrile. Data adapted from studies on general carryover reduction.[4][12][13] |
Detailed Experimental Protocols
Protocol 1: Standard Procedure for Quantifying Carryover
This protocol establishes a baseline for carryover in your current method.
-
Prepare a high-concentration standard of this compound at the upper limit of your calibration range (ULOQ).
-
Prepare a blank sample (matrix without the analyte).
-
Inject the ULOQ standard.
-
Immediately inject the blank sample using the same analytical method.
-
Inject two additional blank samples.
-
Integrate the peak corresponding to this compound in the blank chromatograms.
-
Calculate the percent carryover using the formula: Carryover (%) = (Peak Area in Blank 1 / Peak Area in ULOQ Standard) x 100
-
Observe if the peak area decreases in subsequent blank injections.
Caption: An experimental workflow for quantifying sample carryover.
Protocol 2: Optimizing Autosampler Wash Conditions
This protocol helps you select an effective wash solvent and routine to minimize carryover from the autosampler.
-
Establish Baseline: Perform Protocol 1 to determine your current carryover percentage.
-
Select Candidate Wash Solvents: Prepare several wash solutions based on the guidance above. Good candidates include:
-
Wash A: 90% Acetonitrile / 10% Water
-
Wash B: 100% Isopropanol
-
Wash C: 45:45:10 Acetonitrile/Isopropanol/Acetone with 0.5% Formic Acid[4]
-
-
Test Each Wash Solvent:
-
Replace the current autosampler wash solvent with Wash A.
-
Purge the wash system thoroughly.
-
Repeat the carryover test (inject ULOQ, then blank).
-
Calculate the new carryover percentage.
-
-
Iterate: Repeat step 3 for each candidate wash solvent (Wash B, Wash C).
-
Optimize Wash Volume/Time: Once the most effective solvent is identified, experiment with increasing the wash volume or the duration of the needle wash cycle in your instrument method to see if it further reduces carryover.
-
Implement: Select the solvent and conditions that reduce carryover to an acceptable level (e.g., below the lower limit of quantification).
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. biotage.com [biotage.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Cleaning Solvent for HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 11. phenomenex.blog [phenomenex.blog]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Minimization of carryover for high-throughput liquid chromatography with tandem mass spectrometry analysis of 14 mycotoxins in corn grits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Methods for 2-Hydroxyoctan-3-one in Wine
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds in complex matrices like wine is paramount. This guide provides a comparative overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Hydroxyoctan-3-one, a ketone that can contribute to the aromatic profile of wine. The performance of this method is compared with a more advanced alternative, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), with supporting experimental data structured for clarity and detailed protocols for reproducibility.
Method 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
This method is a well-established technique for the analysis of volatile and semi-volatile compounds in liquid samples. It involves the extraction of analytes from the headspace above the sample onto a coated fiber, followed by thermal desorption into the gas chromatograph.
Experimental Protocol
-
Sample Preparation: 5 mL of wine is placed in a 20 mL headspace vial. 1 g of NaCl is added to increase the ionic strength of the sample and promote the release of volatile compounds. The vial is then spiked with an internal standard (e.g., 2-octanol) to a final concentration of 50 µg/L.
-
Extraction: The vial is incubated at 40°C for 15 minutes with agitation. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is then exposed to the headspace for 40 minutes at 40°C.
-
GC-MS Analysis:
-
Desorption: The SPME fiber is desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: A DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.
-
Oven Program: The oven temperature is initially held at 40°C for 5 minutes, then ramped to 220°C at a rate of 5°C/min, and held for 10 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 71, 85, 115).
-
Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HS-SPME-GC-MS method for the analysis of C8 ketones, including this compound, in wine. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Performance Characteristic |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Method 2: Headspace Solid-Phase Microextraction GC-MS/MS (HS-SPME-GC-MS/MS)
This method offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS by utilizing two stages of mass analysis. This is particularly advantageous for complex matrices like wine, where co-eluting compounds can interfere with the analyte of interest.
Experimental Protocol
The sample preparation and extraction protocols for HS-SPME-GC-MS/MS are identical to the HS-SPME-GC-MS method described above. The primary difference lies in the mass spectrometric detection.
-
GC-MS/MS Analysis:
-
Desorption, Column, Oven Program, Carrier Gas: Same as HS-SPME-GC-MS.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A typical MRM transition for a derivatized ketone could be used to enhance specificity.
-
Comparative Performance
The use of MS/MS detection generally leads to improved performance, particularly in terms of selectivity and sensitivity.
| Parameter | HS-SPME-GC-MS | HS-SPME-GC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/L | 0.03 - 0.3 µg/L |
| Precision (RSD%) | < 10% | < 8% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Selectivity | Good | Excellent |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the two methods, the following diagrams are provided.
Experimental workflow for the analysis of this compound in wine.
Comparison of GC-MS and GC-MS/MS for this compound analysis.
A Comparative Analysis of SPME and Liquid-Liquid Extraction for 2-Hydroxyoctan-3-one Determination
In the analytical pursuit of volatile and semi-volatile compounds, the choice of sample preparation technique is paramount to achieving accurate and reliable results. This guide provides an objective comparison between Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for the analysis of 2-Hydroxyoctan-3-one, a ketone compound of interest in flavor, fragrance, and metabolic research. This comparison is supported by experimental data from studies on similar analytes, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to the Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. Analytes partition from the sample matrix into the stationary phase. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. Its primary advantages include simplicity, speed, and high sensitivity for volatile and semi-volatile compounds.
Liquid-Liquid Extraction (LLE) is a conventional and robust separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent. The analyte is partitioned from the sample matrix into the extraction solvent. LLE is known for its high recovery and capacity, making it suitable for a wide range of analyte concentrations.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for SPME and LLE in the context of analyzing medium-chain ketones and other flavor compounds, providing an extrapolated comparison for this compound. Note: Data for this compound is not directly available in the literature; therefore, the presented data is based on studies of similar ketones and volatile flavor compounds.
| Performance Metric | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) | Key Considerations for this compound |
| Recovery | Dependent on fiber chemistry and analyte volatility; generally lower than LLE for semi-volatiles. | Generally high and reproducible (often >90%) with optimized solvent and pH.[1] | LLE is likely to provide higher recovery for this semi-volatile hydroxy ketone. |
| Limit of Detection (LOD) | Typically in the low ng/L to µg/L range due to the concentration effect on the fiber. | Varies with solvent volume and concentration steps; can be comparable to SPME. | Both methods can achieve low detection limits, but SPME may offer advantages for trace analysis in clean matrices. |
| Limit of Quantitation (LOQ) | Generally in the µg/L range. | Dependent on the concentration factor achieved during solvent evaporation. | Both techniques can be validated for quantitative analysis within their linear ranges. |
| **Linearity (R²) ** | Good linearity is often achieved (R² > 0.99). | Excellent linearity is typically observed over a wide concentration range (R² > 0.99). | LLE may offer a broader linear range, which is advantageous for samples with varying analyte concentrations. |
| Precision (%RSD) | Typically <15% for automated systems. | Generally <10%, demonstrating high reproducibility. | LLE often provides better precision due to the larger sample and solvent volumes, minimizing handling errors. |
| Sample Volume | Small sample volumes are required (mL range). | Larger sample volumes are typically needed (tens to hundreds of mL). | SPME is advantageous when the sample amount is limited. |
| Solvent Consumption | Solvent-free extraction. | Requires significant volumes of organic solvents. | SPME is a "greener" technique, reducing solvent purchase and disposal costs. |
| Extraction Time | Relatively fast (15-60 minutes per sample). | Can be time-consuming, especially with multiple extraction steps and solvent evaporation. | SPME offers higher sample throughput for routine analysis. |
| Automation | Easily automated for high-throughput analysis. | Automation is possible but often more complex and expensive. | SPME is well-suited for automated workflows in quality control or research laboratories. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using SPME and LLE.
Detailed Experimental Protocols
The following are generalized protocols for the extraction of this compound from an aqueous matrix, which should be optimized and validated for specific sample types and analytical instrumentation.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
-
Sample Preparation:
-
Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which can enhance the partitioning of the analyte into the headspace ("salting-out" effect).
-
Place a small magnetic stir bar into the vial.
-
Seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
Extraction:
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer.
-
Equilibrate the sample at 60°C for 15 minutes with constant agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation. This fiber type is recommended for a broad range of volatile and semi-volatile compounds.
-
-
Analysis (GC-MS):
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC, set to 250°C.
-
Desorb the analytes from the fiber for 5 minutes in splitless mode.
-
After desorption, retract the fiber and condition it at the temperature recommended by the manufacturer before the next extraction.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms or equivalent) and detect using a mass spectrometer.
-
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
Measure 50 mL of the aqueous sample into a 250 mL separatory funnel.
-
If the pH of the sample is not neutral, adjust it to approximately 7.0 using dilute acid or base. Since this compound is a neutral compound, pH adjustment is primarily to ensure consistent extraction conditions.
-
-
Extraction:
-
Add 50 mL of a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether, to the separatory funnel. The choice of solvent should be based on the polarity of this compound (predicted LogP is around 1.6-1.7, suggesting moderate lipophilicity).
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain the lower organic layer (DCM) into a clean Erlenmeyer flask. If using a less dense solvent like diethyl ether, the upper organic layer is collected.
-
Repeat the extraction of the aqueous phase two more times with fresh 25 mL portions of the organic solvent, combining all organic extracts.
-
-
Post-Extraction Processing:
-
Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate (Na₂SO₄) and swirling the flask until the solvent is clear.
-
Gravity filter the dried extract through a fluted filter paper into a round-bottom flask to remove the drying agent.
-
Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
-
-
Analysis (GC-MS):
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS conditions as described for the SPME method for separation and detection.
-
Conclusion
The selection between SPME and LLE for the analysis of this compound depends on the specific requirements of the study.
SPME is the preferred method for:
-
High-throughput screening and routine analysis due to its speed and ease of automation.
-
Trace-level detection in relatively clean sample matrices.
-
"Green" analytical chemistry applications where solvent use is a concern.
-
Limited sample availability.
LLE is more suitable for:
-
Achieving high analyte recovery and for samples with a wide range of analyte concentrations.
-
Complex sample matrices where matrix effects might interfere with SPME.
-
Method development and validation where a robust and well-understood technique is required.
For researchers and professionals in drug development and other scientific fields, a thorough evaluation of the analytical objectives, sample characteristics, and available resources is crucial for selecting the most appropriate extraction technique for this compound. In many cases, the choice may involve a trade-off between the simplicity and speed of SPME and the high recovery and robustness of LLE.
References
Unmasking the "Mushroom" Off-Flavor: A Comparative Guide to 2-Hydroxyoctan-3-one for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the off-flavor compound 2-Hydroxyoctan-3-one, offering researchers, scientists, and drug development professionals objective data and detailed experimental protocols for its sensory panel validation. By understanding its distinct characteristics in relation to other common off-flavor compounds, researchers can better identify and mitigate its presence in various products.
Unveiling the Sensory Profile of this compound
This compound, also known as 3-hydroxy-2-octanone, possesses a distinct "mushroom-like" aroma. Its sensory perception is stereospecific, with the (R)-enantiomer exhibiting a "mushroom-like, fresh grass odour" and the (S)-enantiomer presenting a "mushroom-like, earthy note". This difference in perception is also reflected in their odor intensity.
Quantitative Sensory Data: A Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key quantitative sensory data for this compound and other relevant off-flavor compounds known for similar mushroom-like or earthy notes.
| Compound | Enantiomer | Flavor/Odor Profile | Flavor Dilution (FD) Factor | Odor Detection Threshold (in water) |
| This compound | (R)- | Mushroom-like, fresh grass | 1024 | Data Not Available |
| (S)- | Mushroom-like, earthy | 256 | Data Not Available | |
| 1-Octen-3-one | Racemic | Fresh mushroom, earthy, metallic[1][2] | Not specified | ~0.01-0.1 µg/L |
| 1-Octen-3-ol | Racemic | Mushroom, earthy, oily, hay-like[3] | Not specified | ~0.1-1.0 µg/L |
| Geosmin | Not applicable | Earthy, musty | Not specified | ~0.01-0.1 µg/L |
| 2-Methylisoborneol (MIB) | Not applicable | Earthy, musty, camphoraceous | Not specified | ~0.01-0.1 µg/L |
Note: The Flavor Dilution (FD) factor is a semi-quantitative measure of the odor potency of a compound, determined using Gas Chromatography-Olfactometry (GC-O). A higher FD factor indicates a more potent odorant. Odor detection thresholds can vary depending on the purity of the compound, the sensory methodology employed, and the sensitivity of the panelists.
Experimental Protocols
I. Sensory Panel Validation for Off-Flavor Detection Threshold
This protocol outlines the methodology for determining the odor detection threshold of an off-flavor compound, such as this compound, in water using a trained sensory panel.
1. Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals.
-
Screen panelists for their ability to detect and describe basic tastes and odors.
-
Train panelists to recognize and identify the specific off-flavor of this compound. This involves presenting them with known concentrations of the compound.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions of the stock solution in odor-free water, with concentrations decreasing in a geometric series (e.g., by a factor of 2 or 3).
3. Sensory Evaluation Procedure (Triangle Test):
-
Present panelists with three samples in a single session, where two are identical (blanks, containing only water) and one is the diluted off-flavor sample (the "odd" sample).
-
Randomize the order of presentation for each panelist.
-
Instruct panelists to identify the "odd" sample.
-
Conduct the test in a controlled environment with neutral lighting and no distracting odors.
-
Provide panelists with unsalted crackers and odor-free water for palate cleansing between samples.
4. Data Analysis:
-
Calculate the group's best-estimate threshold using the geometric mean of the last correct and first incorrect concentrations for each panelist.
-
Statistical analysis (e.g., using binomial tables) should be performed to determine the significance of the results.
II. Gas Chromatography-Olfactometry (GC-O) for Flavor Dilution Factor Determination
GC-O is a powerful technique used to identify and quantify the odor-active compounds in a sample.
1. Sample Preparation:
-
Extract the volatile compounds from the sample containing this compound using a suitable method (e.g., solvent extraction, solid-phase microextraction).
2. GC-O Analysis:
-
Inject the extract into a gas chromatograph (GC) to separate the volatile compounds.
-
Split the effluent from the GC column, sending a portion to a mass spectrometer (MS) for chemical identification and the other portion to a sniffing port.
-
A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time and odor description of any detected aromas.
-
Prepare a series of dilutions of the original extract and repeat the GC-O analysis for each dilution.
3. Data Analysis:
-
The Flavor Dilution (FD) factor is the highest dilution at which the odor of a specific compound is still detectable by the panelist.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the sensory panel validation of an off-flavor compound.
Caption: Workflow for Sensory Panel Validation.
Logical Relationship of Off-Flavor Perception
The perception of an off-flavor is a multi-step process, from the presence of the compound to its recognition by the brain.
Caption: Logical pathway of off-flavor perception.
References
A Comparative Analysis of Mushroom Flavor Compounds: 1-Octen-3-one vs. the Elusive 2-Hydroxyoctan-3-one
For researchers, scientists, and professionals in drug development, understanding the nuanced chemical composition of natural flavors is paramount. This guide provides a detailed comparison of two C8 ketones: 1-octen-3-one, a well-established key mushroom flavor compound, and 2-hydroxyoctan-3-one, a structurally related molecule whose role in mushroom aroma is not substantiated by current scientific literature.
While 1-octen-3-one is extensively documented as a potent aroma constituent in many mushroom species, a thorough review of existing research reveals a significant lack of evidence implicating this compound as a contributor to mushroom flavor. This guide will therefore focus on the known characteristics of 1-octen-3-one and highlight the current data gap concerning this compound in this context.
Sensory and Chemical Profile Comparison
Quantitative data for 1-octen-3-one is readily available, whereas such data for this compound in the context of flavor is absent.
| Property | 1-Octen-3-one | This compound |
| Molar Mass | 126.20 g/mol [1] | 144.21 g/mol [2] |
| Odor Description | Strong, metallic, mushroom-like[1][3] | Not described in the context of mushroom flavor. A related compound, 3-hydroxy-2-octanone, is described as having a brown, nutty aroma.[4] |
| Odor Threshold | 0.03–1.12 μg/m³[1][3] | No data available. |
| Reported Presence in Mushrooms | Widely reported in various species, including Boletus pinophilus.[5] | Not reported in scientific literature as a mushroom volatile. |
Biosynthesis of Mushroom Flavor
The characteristic aroma of mushrooms, largely attributed to C8 compounds like 1-octen-3-one, originates from the enzymatic oxidation of linoleic acid. In contrast, the biosynthetic pathway for this compound in fungi has not been documented.
Biosynthetic Pathway of 1-Octen-3-one
The formation of 1-octen-3-one is a result of a cascade of enzymatic reactions. The primary precursor is linoleic acid, a common fatty acid in fungi.
Experimental Protocols
The analysis of volatile compounds in mushrooms is crucial for identifying and quantifying key flavor components. Below are generalized methodologies for such investigations.
Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)
A gentle and efficient method for the extraction of volatile and semi-volatile compounds.
Protocol:
-
Homogenization: A known quantity of fresh mushroom tissue is homogenized with a suitable solvent (e.g., diethyl ether).
-
Distillation: The homogenate is introduced into the SAFE apparatus, and a high vacuum is applied. The sample is gently heated to facilitate the evaporation of volatile compounds.
-
Trapping: The evaporated volatiles are passed through a cold trap (typically using liquid nitrogen) to condense them.
-
Concentration: The collected condensate is carefully concentrated to a small volume.
-
Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography-Olfactometry (GC-O) for sensory evaluation.
Conclusion
In the comparative analysis of this compound and 1-octen-3-one as mushroom flavor compounds, the evidence overwhelmingly supports the central role of 1-octen-3-one. Its potent mushroom-like aroma, low odor threshold, and well-documented presence and biosynthesis in various mushroom species solidify its importance. Conversely, there is a conspicuous absence of scientific literature identifying this compound as a volatile compound in mushrooms or attributing any characteristic mushroom aroma to it. While the structurally similar 1-hydroxyoctan-3-one has been associated with mushroom-like off-flavors in wine, this is a distinct isomer and context.[6]
Therefore, for researchers and professionals in flavor science and drug development, the focus for understanding and replicating mushroom aroma should remain on 1-octen-3-one and other established C8 compounds. Future research may uncover a role for other hydroxy-ketones in fungal metabolism, but based on current knowledge, this compound is not a recognized contributor to the characteristic flavor of mushrooms.
References
- 1. Oct-1-en-3-one [chemeurope.com]
- 2. This compound | C8H16O2 | CID 13129593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oct-1-en-3-one - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxy-2-octanone | C8H16O2 | CID 6428543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boletus pinophilus - Wikipedia [en.wikipedia.org]
- 6. ives-openscience.eu [ives-openscience.eu]
A Guide to Inter-Laboratory Comparison of 2-Hydroxyoctan-3-one Quantification
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes hypothetical results from an inter-laboratory study designed to assess the proficiency of various laboratories in quantifying 2-Hydroxyoctan-3-one in a spiked beverage matrix. A reference concentration for the sample was established at 50.0 µg/L .
| Laboratory ID | Reported Concentration (µg/L) | Mean (n=3) | Standard Deviation | z-score |
| Lab A | 51.2, 50.8, 51.5 | 51.17 | 0.35 | 0.53 |
| Lab B | 48.5, 49.1, 48.8 | 48.80 | 0.30 | -0.54 |
| Lab C | 55.2, 54.8, 55.5 | 55.17 | 0.35 | 2.33 |
| Lab D | 49.8, 50.1, 49.5 | 49.80 | 0.30 | -0.09 |
| Lab E | 45.1, 44.8, 45.5 | 45.13 | 0.35 | -2.19 |
Note: The z-score was calculated using the formula: z = (x - X) / σ, where x is the laboratory's mean, X is the consensus mean from all laboratories, and σ is the standard deviation of the consensus mean. A z-score between -2 and 2 is generally considered satisfactory.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Detailed Experimental Protocol: Quantification of this compound by GC-MS
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method suitable for the quantification of this compound in a liquid matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of the sample, add a known concentration of an internal standard (e.g., 2-heptanone).
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
2. Derivatization
Due to the presence of a hydroxyl group, derivatization is recommended to improve the volatility and thermal stability of this compound for GC analysis.[2][3]
-
To the 200 µL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for TMS-derivatized this compound and internal standard should be determined from their respective mass spectra.
-
4. Quantification and Quality Control
-
A multi-point calibration curve should be prepared using standards of this compound in the same matrix as the samples.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]
References
- 1. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 6. wjarr.com [wjarr.com]
Comparative Stability Analysis of 2-Hydroxyoctan-3-one and Other C8 Carbonyl Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the relative thermal and oxidative stability of 2-Hydroxyoctan-3-one and its C8 analogues, octan-3-one and octanal. This report synthesizes available data and outlines key experimental protocols for stability assessment.
The stability of carbonyl compounds is a critical parameter in drug development, flavor and fragrance industries, and organic synthesis, influencing shelf-life, reactivity, and degradation pathways. This guide provides a comparative analysis of the stability of this compound, an alpha-hydroxy ketone, against its corresponding ketone, octan-3-one, and aldehyde analogue, octanal.
Executive Summary
Generally, ketones are more stable than aldehydes due to electronic and steric factors. The presence of a hydroxyl group in the alpha position to the carbonyl, as in this compound, can introduce additional reaction pathways, potentially influencing its stability compared to a simple ketone like octan-3-one. Aldehydes, such as octanal, are known to be susceptible to oxidation. This guide presents a comparative summary of the thermal and oxidative stability of these three C8 compounds, supported by established experimental methodologies.
Data Presentation: Comparative Stability Parameters
The following table summarizes the anticipated relative stability of the three C8 compounds based on general chemical principles and available data for similar structures. It is important to note that direct comparative experimental data for these specific compounds is limited, and these values should be considered as estimations for guiding experimental design.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Thermal Stability (Onset of Decomposition) | Oxidative Stability (Induction Period) |
| This compound | CH₃CH₂CH₂CH₂CH₂C(O)CH(OH)CH₃ | 144.21 | ~187-188 | Moderate | Moderate |
| Octan-3-one | CH₃CH₂CH₂CH₂CH₂C(O)CH₂CH₃ | 128.21 | 167-168 | High | High |
| Octanal | CH₃CH₂CH₂CH₂CH₂CH₂CH₂CHO | 128.21 | 171 | Low | Low[1][2][3] |
Note: The onset of decomposition and induction period are highly dependent on the specific experimental conditions (e.g., heating rate, atmosphere, presence of catalysts or initiators).
Discussion of Stability
This compound: As an alpha-hydroxy ketone, this compound possesses functionalities of both a ketone and a secondary alcohol. The presence of the hydroxyl group can make it susceptible to dehydration and rearrangement reactions at elevated temperatures. It can also be more prone to oxidation compared to a simple ketone due to the presence of the secondary alcohol group.
Octan-3-one: This is a simple aliphatic ketone. Ketones are generally considered to be stable compounds, resistant to oxidation under mild conditions.[4] Their thermal stability is also typically high, with decomposition occurring at elevated temperatures.
Octanal: Aldehydes are well-known for their susceptibility to oxidation, readily converting to carboxylic acids.[5] Octanal is stable under heat in the absence of air but will slowly oxidize to octanoic acid upon exposure to air.[1] Its thermal stability is lower than that of the corresponding ketone.
Experimental Protocols
To empirically determine the comparative stability of these compounds, the following standardized methods are recommended:
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compounds begin to decompose by measuring the change in mass as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the liquid compound is placed in an inert sample pan (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The temperature at which the rate of mass loss is maximum (from the derivative thermogravimetric curve, DTG) is also a key parameter.
Oxidative Stability Assessment: Rancimat Method
Objective: To determine the resistance of the compounds to oxidation under accelerated conditions by measuring the induction time.
Methodology:
-
Instrument: A Rancimat apparatus.
-
Sample Preparation: A precise amount of the liquid sample (typically 2.5-5 g) is placed into the reaction vessel.
-
Experimental Conditions:
-
Temperature: The sample is heated to a constant, elevated temperature (e.g., 100-120 °C).
-
Airflow: A constant stream of purified air is passed through the sample at a defined flow rate (e.g., 10-20 L/h).
-
-
Detection: The volatile oxidation products are carried by the airflow into a measuring vessel containing deionized water. The conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation.
-
Data Analysis: The induction time is the time from the start of the experiment until the rapid increase in conductivity is detected. A longer induction time indicates higher oxidative stability.[6][7][8]
Degradation Pathways
The degradation of these C8 compounds can proceed through different mechanisms depending on the conditions.
Thermal Degradation
Under inert thermal stress, the primary degradation pathway for all three compounds involves homolytic cleavage of C-C and C-H bonds to form smaller radical fragments. For this compound, additional pathways such as dehydration and rearrangement are possible.
Oxidative Degradation
In the presence of oxygen, degradation proceeds via a free-radical chain mechanism. Aldehydes are particularly susceptible to autoxidation, forming peroxy acids which can then react further. Ketones are more resistant, but can be oxidized under more forcing conditions, typically involving cleavage of a C-C bond adjacent to the carbonyl group. The hydroxyl group in this compound provides an additional site for oxidative attack.
Visualizations
Logical Relationship of Stability
Caption: General stability trend among the C8 carbonyl compounds.
Experimental Workflow for Stability Assessment
Caption: Workflow for thermal and oxidative stability analysis.
Putative Degradation Pathway of this compound
Caption: Potential degradation routes for this compound.
References
- 1. finefrag.com [finefrag.com]
- 2. 124-13-0 CAS MSDS (Octanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. metrohm.com [metrohm.com]
- 7. news-medical.net [news-medical.net]
- 8. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
The Sensory Significance of 2-Hydroxyoctan-3-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the concentration of a flavor compound and its sensory perception is paramount. This guide provides a comparative analysis of 2-hydroxyoctan-3-one, a ketone associated with a characteristic "brown nutty" aroma, and explores its sensory attributes in relation to other flavor compounds.
While specific quantitative data correlating the precise concentration of this compound with sensory intensity remains proprietary or dispersed across various food science studies, this guide synthesizes available information to provide a framework for its evaluation. We will delve into established methodologies for sensory analysis and provide protocols that can be adapted for the targeted study of this compound.
Comparative Sensory Profile
To understand the sensory impact of this compound, it is crucial to compare its flavor profile with other well-characterized ketones. The following table summarizes the known sensory attributes of this compound and provides a comparative baseline with other ketones commonly found in food and flavor systems.
| Compound | Chemical Formula | Predominant Sensory Descriptors | Typical Food Matrix Occurrence |
| This compound | C₈H₁₆O₂ | Brown, nutty | Roasted nuts, coffee, thermally processed foods |
| Diacetyl | C₄H₆O₂ | Buttery, creamy | Dairy products, beer, roasted coffee |
| Acetoin | C₄H₈O₃ | Buttery, creamy, woody | Dairy products, fruits, yogurt |
| 2,3-Pentanedione | C₅H₈O₂ | Buttery, toffee, caramel | Coffee, almonds, dairy products |
| 2-Heptanone | C₇H₁₄O | Fruity, banana, cheesy | Blue cheese, figs, butter |
Methodologies for Sensory Evaluation
The correlation between the concentration of this compound and its sensory perception can be rigorously assessed using established sensory science methodologies. These protocols are designed to minimize bias and produce statistically significant data.
Experimental Protocol 1: Determination of Sensory Thresholds
Objective: To determine the detection and recognition thresholds of this compound in a specific food matrix (e.g., water, oil, or a model food system).
Materials:
-
Pure this compound
-
Deionized, odor-free water or a bland, deodorized oil (e.g., medium-chain triglyceride oil)
-
Glass sample vials with PTFE-lined caps
-
Trained sensory panel (10-15 panelists)
-
Forced-choice test protocol (e.g., 3-Alternative Forced Choice, 3-AFC)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired matrix (e.g., 1000 ppm in ethanol for water-based solutions, or directly in oil).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration steps should be logarithmic (e.g., decreasing by a factor of 2 or 3).
-
Triangle Test (for familiarization): Present panelists with three samples, two of which are the blank matrix and one contains a moderate concentration of this compound. This helps panelists become familiar with the target aroma.
-
3-AFC Test for Detection Threshold: Present panelists with three samples, one of which contains a low concentration of this compound and the other two are blanks. Ask panelists to identify the "odd" sample. This is repeated for the entire concentration series, presented in ascending order. The detection threshold is the lowest concentration at which a statistically significant portion of the panel can detect a difference.
-
Recognition Threshold: After the detection test, present panelists with concentrations at and above the detection threshold and ask them to describe the perceived aroma. The recognition threshold is the lowest concentration at which a majority of the panel can correctly identify the characteristic "brown nutty" aroma.
Experimental Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To create a detailed sensory profile of this compound at various concentrations and compare it to a similar ketone.
Materials:
-
Samples of this compound at three concentrations (low, medium, high) in a chosen matrix.
-
Samples of a comparison ketone (e.g., 2,3-pentanedione) at similar perceived intensities.
-
Trained descriptive sensory panel.
-
Sensory booths with controlled lighting and air circulation.
-
Computerized data collection system.
Procedure:
-
Lexicon Development: In initial sessions, the panel develops a list of descriptive terms (attributes) for the aromas of both compounds. For this compound, this may include "nutty," "roasted," "caramel-like," "woody," and "buttery."
-
Training: Panelists are trained on the developed lexicon using reference standards for each attribute.
-
Evaluation: Samples are presented to panelists in a randomized and blind manner. Panelists rate the intensity of each attribute for each sample on a continuous scale (e.g., 0-15).
-
Data Analysis: The intensity ratings are averaged across panelists, and statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the sensory profiles of the two compounds and across different concentrations.
Visualizing Experimental and Logical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for sensory evaluation.
A Comparative Guide to Mass Spectrometry Platforms for the Analysis of 2-Hydroxyoctan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative and qualitative analysis of 2-Hydroxyoctan-3-one. The information presented is based on established analytical principles and data from the analysis of structurally similar compounds, providing a robust framework for platform selection and method development.
Introduction to this compound
This compound is an alpha-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group adjacent to a ketone group. These molecules can be of interest in various fields, including flavor and fragrance chemistry, as well as in the study of metabolic pathways. The choice of analytical platform for such a compound is critical and depends on factors such as the sample matrix, required sensitivity, and the specific research question.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative performance of GC-MS and LC-MS/MS platforms for the analysis of this compound. These values are extrapolated from data on similar analytes and should be considered as representative estimates.
Table 1: Comparison of Quantitative Performance
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Precision (RSD%) | < 10% | < 5% |
| Accuracy (% Recovery) | 85 - 110% | 90 - 115% |
| Throughput | Medium | High |
Table 2: Comparison of Platform Characteristics
| Feature | GC-MS | LC-MS/MS |
| Volatility Requirement | High (derivatization may be needed) | Low (suitable for non-volatile compounds) |
| Sample Derivatization | Often required for polar analytes | May be used to enhance ionization |
| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), APCI, APPI |
| Typical Analytes | Volatile and semi-volatile compounds | Wide range of polar and non-polar compounds |
| Matrix Effects | Generally lower | Can be significant |
| Structural Information | Rich fragmentation with EI | Controlled fragmentation with MS/MS |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often employed to improve volatility and thermal stability.
1. Sample Preparation (with Derivatization)
-
Extraction: For biological samples, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase microextraction (SPME) can be used to isolate the analyte.
-
Derivatization: The hydroxyl and ketone groups can be derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for the ketone group.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA.
-
Heat the mixture at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Mode: Splitless (1 µL).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and specific, making it suitable for complex matrices and low-level quantification. Derivatization can be used to enhance ionization efficiency.
1. Sample Preparation
-
Protein Precipitation (for biological fluids): Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet proteins.
-
Liquid-Liquid Extraction (optional, for cleanup): Use a solvent like methyl tert-butyl ether (MTBE) to extract the analyte from the supernatant.
-
Derivatization (optional, for enhanced sensitivity): Derivatization of the carbonyl group with reagents like 3-nitrophenylhydrazine (3-NPH) can improve ionization in positive ion mode.
-
To the extracted sample, add 50 µL of 200 mM 3-NPH and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).
-
Incubate at 40°C for 30 minutes.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Precursor and product ions would need to be determined by infusing a standard of this compound. A plausible precursor ion would be the [M+H]+ ion.
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
Caption: A plausible metabolic pathway for the formation of this compound.
Conclusion
The selection of an appropriate mass spectrometry platform for the analysis of this compound is contingent upon the specific requirements of the study.
-
GC-MS is a robust and reliable technique, particularly for volatile compounds. With appropriate derivatization, it can provide excellent separation and structural information. It is a cost-effective option for routine analysis.
-
LC-MS/MS offers superior sensitivity and specificity, making it the platform of choice for complex matrices and trace-level quantification. Its ability to analyze compounds with low volatility without derivatization is a significant advantage.
For researchers requiring high sensitivity and throughput, especially in complex biological matrices, LC-MS/MS is the recommended platform . For applications where volatility is not a limitation and high-throughput is not the primary concern, GC-MS provides a reliable and economical alternative . Method development and validation are crucial for both platforms to ensure accurate and precise results.
Comparative Analysis of 2-Hydroxyoctan-3-one and Its Isomers: A Review of Available Biological Activity Data
This guide aims to address the biological activity of 2-hydroxyoctan-3-one in relation to its isomers. However, the foundational experimental data required for a direct, evidence-based comparison is currently lacking in accessible scientific literature. This includes a scarcity of studies that have concurrently tested this compound and its isomers, such as 3-hydroxyoctan-2-one, 1-hydroxyoctan-3-one, or other positional isomers, in the same biological assays.
Chemical Identity of this compound and Key Isomers
For clarity, the structural identities of this compound and some of its isomers are presented below. All these compounds share the same molecular formula, C₈H₁₆O₂, but differ in the arrangement of their functional groups, which is expected to influence their biological properties.
| Compound Name | Structure | Key Features |
| This compound | CH₃CH(OH)C(=O)(CH₂)₄CH₃ | An alpha-hydroxy ketone with the hydroxyl group on the second carbon and the carbonyl group on the third carbon. |
| 3-Hydroxyoctan-2-one | CH₃C(=O)CH(OH)(CH₂)₄CH₃ | An alpha-hydroxy ketone with the carbonyl group on the second carbon and the hydroxyl group on the third carbon. |
| 1-Hydroxyoctan-3-one | HOCH₂CH₂C(=O)(CH₂)₄CH₃ | A beta-hydroxy ketone with the hydroxyl group on the first carbon. |
| 8-Hydroxyoctan-2-one | CH₃C(=O)(CH₂)₅CH₂OH | A omega-hydroxy ketone with the hydroxyl group on the terminal carbon. |
Potential Areas for Future Comparative Research
While direct comparative data is unavailable, the chemical class of hydroxy ketones, to which these molecules belong, is known for a range of biological activities. Future research endeavors could focus on the following areas to elucidate the comparative bioactivity of this compound and its isomers:
-
Antimicrobial Activity: Many volatile and semi-volatile organic compounds, including ketones and alcohols, exhibit antimicrobial properties. A comparative study using standardized microdilution or disk diffusion assays against a panel of pathogenic bacteria and fungi could reveal significant differences in the efficacy of these isomers.
-
Cytotoxicity: The potential for these compounds to induce cell death could be explored using various cancer and non-cancer cell lines. Assays such as the MTT or LDH release assays would provide quantitative data on their cytotoxic potential.
-
Enzyme Inhibition: The ability of these isomers to interact with and inhibit specific enzymes could be a key determinant of their biological activity. Screening against a panel of relevant enzymes could uncover specific inhibitory profiles.
-
Signaling Pathway Modulation: Investigating whether these compounds can modulate cellular signaling pathways is crucial. For instance, their impact on inflammatory or metabolic pathways could be assessed using techniques like Western blotting or reporter gene assays.
Hypothetical Experimental Workflow
Should comparative studies be undertaken, a general workflow could be conceptualized. The following diagram, generated using the DOT language, illustrates a potential experimental pipeline for comparing the biological activities of these isomers.
Caption: Hypothetical workflow for comparative biological activity testing.
Conclusion
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxyoctan-3-one
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 2-Hydroxyoctan-3-one, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this alpha-hydroxy ketone, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH | Neutralize to a pH between 5.5 and 10.5 before collection if necessary, but generally collect as is.[1][2] | General Laboratory Guidelines |
| Container Type | Chemically resistant, leak-proof container (e.g., high-density polyethylene).[3][4] | University of Pennsylvania, Dartmouth College |
| Labeling | "Hazardous Waste," chemical name (this compound), and associated hazards (e.g., "Flammable," "Irritant").[3][4] | University of Pennsylvania, Dartmouth College |
| Storage | Store in a designated satellite accumulation area, segregated from incompatible materials.[3][5] | University of Pennsylvania, Central Washington University |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[3][6] Do not dispose of this chemical down the sink or in the regular trash.[1][6]
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, paper towels), in a designated and compatible hazardous waste container.[4]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][4]
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5]
-
Segregate the this compound waste from other incompatible waste streams, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[5]
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[3][6]
-
Do not overfill the container. Leave adequate headspace to allow for expansion of vapors.
Requesting Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EHS office to arrange for a waste pickup.[5]
Empty Container Disposal:
-
To be considered "empty," a container that held this compound must have all contents removed to the extent possible.
-
For containers that held acutely hazardous waste, they must be triple-rinsed.[6][7] The rinsate from these rinses must be collected and disposed of as hazardous waste.[4][6][7]
-
Once properly emptied and rinsed, deface the original chemical label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these established procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 2-Hydroxyoctan-3-one
Disclaimer: This document provides guidance on the personal protective equipment (PPE) and safe handling of 2-Hydroxyoctan-3-one based on available data for structurally similar chemicals. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of a specific SDS for this compound, the hazard assessment is based on the profiles of similar alpha-hydroxy ketones and octanones. The primary anticipated hazards include flammability, skin and eye irritation, and potential respiratory irritation. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or splash-prone procedures. | ANSI Z87.1 or EN 166 |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn. For extensive handling, a chemical-resistant suit may be necessary. | EN 374 for gloves |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for high-concentration exposures, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | NIOSH or EN 149 |
Safe Handling and Operational Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
2.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.
2.2. Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items and potential ignition sources.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for proper disposal. For large spills, evacuate the area and follow emergency procedures.
-
End of Work: After handling is complete, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused or Waste this compound | Collect in a designated, labeled, and sealed container. Dispose of as hazardous chemical waste through a licensed waste disposal company. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The empty, rinsed container can then be disposed of according to local regulations. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
